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  • Product: 2-ethenyl-N,N-dimethylpyridin-4-amine
  • CAS: 151732-33-1

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 2-ethenyl-N,N-dimethylpyridin-4-amine

Executive Summary 2-Ethenyl-N,N-dimethylpyridin-4-amine (commonly referred to as 4-dimethylamino-2-vinylpyridine or 2-vinyl-DMAP) is a highly specialized, bifunctional heterocyclic building block. It merges the exception...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethenyl-N,N-dimethylpyridin-4-amine (commonly referred to as 4-dimethylamino-2-vinylpyridine or 2-vinyl-DMAP) is a highly specialized, bifunctional heterocyclic building block. It merges the exceptional nucleophilic catalytic properties of the 4-dimethylaminopyridine (DMAP) core with the polymerizable and electrophilic reactivity of a 2-vinyl substituent. This guide provides an in-depth analysis of its structural causality, physical properties, and validated experimental protocols for its use in advanced organic synthesis and materials science.

Chemical Identity & Physical Properties

The structural integrity of 2-ethenyl-N,N-dimethylpyridin-4-amine dictates its dual reactivity profile. The compound features a pyridine ring substituted with a strongly electron-donating dimethylamino group at the C4 position and a vinyl group at the C2 position[1][2].

Quantitative Data Summary
PropertyValue
IUPAC Name 2-ethenyl-N,N-dimethylpyridin-4-amine
Common Synonyms 4-dimethylamino-2-vinylpyridine; 2-vinyl-DMAP
CAS Registry Number 151732-33-1[1]
Molecular Formula C9H12N2[2]
Molecular Weight 148.205 g/mol [2]
Appearance Yellow oil to low-melting solid[3]
Estimated pKa ~9.70 (Analogous to parent DMAP)[3]

Structural Causality & Mechanistic Reactivity

As a Senior Application Scientist, it is critical to understand why this molecule behaves the way it does, rather than just what it does. The reactivity of 2-ethenyl-N,N-dimethylpyridin-4-amine is bifurcated into two primary domains:

The DMAP Core: Nucleophilic Catalysis

The dimethylamino group at the C4 position exerts a powerful positive mesomeric (+M) effect. By donating lone-pair electron density into the pyridine ring via resonance, it dramatically increases the electron density at the pyridine nitrogen (N1). This resonance stabilization results in a high pKa (~9.70)[3], making the N1 nitrogen an exceptional nucleophile. This property is heavily exploited in acyl transfer catalysis, where the pyridine nitrogen attacks acyl chlorides or anhydrides to form a highly reactive N-acylpyridinium intermediate.

The Vinyl Moiety: Polymerization & Aza-Michael Addition

The 2-vinyl group introduces orthogonal reactivity:

  • Polymerization: The vinyl group can undergo radical polymerization to yield poly-2-vinyl-4-dimethylaminopyridine (poly-DMAP)[4]. This polymeric form serves as a heterogeneous, recoverable catalyst that retains the high turnover frequency of monomeric DMAP while allowing for simple filtration-based workups in industrial amide and ester syntheses[5].

  • Aza-Michael Addition: The vinyl group acts as a Michael acceptor. Because the pyridine ring is electron-deficient (especially when transiently protonated by a weak acid catalyst), the terminal carbon of the vinyl group is susceptible to nucleophilic attack by primary or secondary amines. This pathway is utilized to synthesize complex multidentate ligands (e.g., Me2NXYL) for transition metal catalysis, such as copper-mediated dioxygen binding[3][6].

Reactivity A 2-Ethenyl-N,N-dimethylpyridin-4-amine B Vinyl Group (C2) A->B Structural domain C Dimethylamino Group (C4) A->C Structural domain D Pyridine Nitrogen (N1) A->D Structural domain E Polymerization (Poly-DMAP Support) B->E Radical initiation F Aza-Michael Addition (Ligand Synthesis) B->F Amine nucleophiles G Electron Donation (Resonance Stabilization) C->G +M Effect H Nucleophilic Catalysis (Acyl Transfer) D->H pKa ~9.70 G->D Enhances basicity

Diagram 1: Structural domains and corresponding reactivity pathways of 2-ethenyl-N,N-dimethylpyridin-4-amine.

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems, ensuring high fidelity and reproducibility in the laboratory.

Protocol 1: Synthesis of Multidentate Ligands via Aza-Michael Addition

This protocol details the synthesis of the Me2NXYL ligand via the aza-Michael addition of m-xylenediamine to 2-ethenyl-N,N-dimethylpyridin-4-amine. This ligand is critical for stabilizing binuclear copper(I) complexes used in arene hydroxylation studies[3][6].

Causality & Experimental Design:

  • Pressure Tube Utilization: The reaction requires heating at 60 °C for 5 days. Because methanol (bp 64.7 °C) is used as the solvent, a sealed pressure tube is mandatory to prevent solvent loss and maintain stoichiometric ratios over the extended reaction timeframe[3].

  • Acid Catalysis: Glacial acetic acid is added to slightly protonate the pyridine nitrogen. This enhances the electrophilicity of the conjugated vinyl group, accelerating the nucleophilic attack by the amine.

  • Alumina Gel Purification: Highly basic polyamine products streak heavily and bind irreversibly to the acidic silanol groups of standard silica gel. Neutral or basic alumina gel is required for successful chromatographic resolution[3].

Step-by-Step Procedure:

  • Preparation: In a 15 mL heavy-walled glass pressure tube, add 2-ethenyl-N,N-dimethylpyridin-4-amine (3.2 g, 0.022 mol) and m-xylenediamine (0.70 g, 0.0051 mol)[3].

  • Solvent & Catalyst Addition: Add 10 mL of anhydrous methanol (MeOH) followed by glacial acetic acid (0.63 g, 0.011 mol)[3].

  • Reaction Execution: Seal the pressure tube securely. Stir the homogeneous mixture at 60 °C for exactly 5 days[3].

  • Workup: Cool the vessel to room temperature before carefully unsealing. Transfer the mixture to a round-bottom flask and remove volatile components (MeOH) via rotary evaporation[3].

  • Neutralization & Extraction: Neutralize the residual acetic acid by adding an aqueous solution of Na2CO3 until the pH reaches ~9. Extract the aqueous layer with dichloromethane (CH2Cl2) three times to ensure complete recovery of the highly organic-soluble product[3].

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate via rotary evaporation[3].

  • Purification: Purify the crude yellow oil via column chromatography using alumina gel. Elute with a gradient of 3% MeOH in 97% ethyl acetate (EtOAc) to isolate the pure ligand[3].

Workflow R1 2-Ethenyl-N,N-dimethylpyridin-4-amine (3.2 g, 0.022 mol) Rxn Stir at 60°C (5 Days in Pressure Tube) R1->Rxn R2 m-Xylenediamine (0.70 g, 0.0051 mol) R2->Rxn C1 Glacial Acetic Acid (Catalyst) C1->Rxn S1 Methanol (Solvent) S1->Rxn W1 Rotary Evaporation (Remove Volatiles) Rxn->W1 W2 Neutralize with Na2CO3(aq) & Extract (CH2Cl2) W1->W2 P1 Alumina Gel Chromatography (3% MeOH / 97% EtOAc) W2->P1

Diagram 2: Experimental workflow for the synthesis of multidentate ligands via Aza-Michael addition.

Protocol 2: Polymerization to Poly-2-vinyl-4-dimethylaminopyridine

While monomeric DMAP is highly effective, its removal from reaction mixtures can be tedious. Polymerizing 2-ethenyl-N,N-dimethylpyridin-4-amine yields poly-DMAP, a robust heterogeneous catalyst[4].

Step-by-Step Procedure (Standard Radical Polymerization):

  • Initiation: Dissolve 2-ethenyl-N,N-dimethylpyridin-4-amine in a suitable degassed solvent (e.g., toluene or DMF) under an inert argon atmosphere.

  • Radical Generation: Add a radical initiator such as Azobisisobutyronitrile (AIBN) (typically 1-5 mol%).

  • Propagation: Heat the mixture to 70–80 °C for 12–24 hours. The vinyl groups will undergo chain-growth polymerization.

  • Precipitation: Cool the mixture and precipitate the resulting polymer by adding it dropwise into an excess of cold non-solvent (e.g., diethyl ether or hexanes).

  • Validation: Filter the solid poly-DMAP and dry under vacuum. The catalyst can now be used in batch reactions and recovered simply by filtration[5].

References

  • Molbase Chemical Database. "N,N-二甲基-2-乙烯基-4-吡啶胺 (2-ethenyl-N,N-dimethylpyridin-4-amine) CAS: 151732-33-1." Molbase. Available at: [Link]

  • AA Blocks Product Index. "4-Pyridinamine,2-ethenyl-N,N-dimethyl-(9CI)." AA Blocks. Available at:[Link]

  • European Patent Office. "EP0565774A2 - Process for preparing amide derivatives from halominotriazines and acid halides." Google Patents.
  • Karlin KD, Zhang CX, Rheingold AL, et al. "Reversible dioxygen binding and arene hydroxylation reactions: Kinetic and thermodynamic studies involving ligand electronic and structural variations." Inorganica Chimica Acta. 2012;389:138–150. Available at:[Link]

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Exploratory

Synthesis Pathway and Reaction Mechanism for 2-Ethenyl-N,N-dimethylpyridin-4-amine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Ethenyl-N,N-dimethylpyridin-4-amine (CAS: 151732-33-1)[1] Executive Summary & Scientific Rationale 2-Ethenyl-N,N-dimethylpy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Ethenyl-N,N-dimethylpyridin-4-amine (CAS: 151732-33-1)[1]

Executive Summary & Scientific Rationale

2-Ethenyl-N,N-dimethylpyridin-4-amine, commonly referred to as 4-dimethylamino-2-vinylpyridine, is a highly specialized functional monomer and synthetic building block. In advanced inorganic and medicinal chemistry, it serves as a critical precursor for synthesizing multidentate ligands (such as NMe2XYL) used to stabilize biomimetic dicopper(I) complexes[2]. The strong electron-donating nature of the dimethylamino group significantly lowers the redox potential of these complexes, facilitating the crucial oxidation of Cu(I) to Cu(II) during reversible dioxygen binding and arene hydroxylation[3].

From a synthetic standpoint, constructing this molecule requires precise control over regioselectivity and the preservation of the highly reactive vinyl group. This whitepaper details a robust, self-validating two-step synthetic pathway: a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Retrosynthetic Analysis & Workflow

To ensure high yield and scalability, the synthesis is disconnected into two highly reliable transformations.

  • Step 1 (SNAr): The starting material, 2,4-dibromopyridine, undergoes regioselective amination with dimethylamine to yield 2-bromo-N,N-dimethylpyridin-4-amine[4].

  • Step 2 (Cross-Coupling): The resulting intermediate is subjected to a Suzuki-Miyaura cross-coupling with potassium vinyltrifluoroborate to install the ethenyl (vinyl) group.

Workflow A 2,4-Dibromopyridine C SNAr Reaction Regioselective Substitution A->C B Dimethylamine (EtOH, 50°C) B->C D 2-Bromo-4-(dimethylamino)pyridine (Intermediate) C->D F Suzuki-Miyaura Cross-Coupling D->F E Potassium Vinyltrifluoroborate Pd(dppf)Cl2, K2CO3 E->F G 2-Ethenyl-N,N-dimethylpyridin-4-amine (Target Product) F->G

Fig 1. Two-step synthetic workflow for 2-ethenyl-N,N-dimethylpyridin-4-amine.

Step 1: Regioselective Synthesis of 2-Bromo-N,N-dimethylpyridin-4-amine

Mechanistic Causality & Expertise

The choice of 2,4-dibromopyridine as the starting scaffold leverages the innate electronic asymmetry of the pyridine ring. The C4 position is significantly more electrophilic than the C2 position. When dimethylamine attacks C4, the resulting anionic Meisenheimer intermediate is directly stabilized by resonance with the electronegative pyridine nitrogen. Ethanol is selected as the solvent because its protic nature hydrogen-bonds with the departing bromide ion, stabilizing the transition state and accelerating the reaction[4]. The temperature is strictly capped at 50 °C; exceeding this thermal threshold risks overcoming the higher activation barrier for C2 substitution, which would lead to unwanted bis-aminated byproducts.

Experimental Protocol 1

Self-Validating Checkpoint: The reaction progress must be monitored by LC-MS. The disappearance of the dibromo isotopic cluster (m/z ~237) and the emergence of the mono-bromo product (m/z 201 [MH]+) confirms regioselective completion[4].

  • Initialization: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dibromopyridine (10.0 mmol, 2.37 g) in absolute ethanol (20 mL)[4].

  • Reagent Addition: Slowly add a 33% solution of dimethylamine in ethanol (25.0 mmol, ~4.5 mL) dropwise at room temperature[4].

  • Reaction: Attach a reflux condenser and heat the mixture to 50 °C under continuous stirring for 5 hours[4].

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol and excess dimethylamine. Partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO3 (30 mL).

  • Purification: Extract the aqueous layer with ethyl acetate (2 × 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via automated flash chromatography (silica gel, 0-70% ethyl acetate/pentane gradient) to afford 2-bromo-N,N-dimethylpyridin-4-amine as a white solid (Typical yield: 80-85%)[4].

Step 2: Suzuki-Miyaura Cross-Coupling

Mechanistic Causality & Expertise

To install the vinyl group without triggering unwanted polymerization or protodeboronation, potassium vinyltrifluoroborate is utilized instead of standard vinylboronic acid. The trifluoroborate salt is air-stable and slowly hydrolyzes in situ to the active boronic acid, providing a controlled steady-state concentration for transmetalation.

The selection of Pd(dppf)Cl2 as the catalyst is deliberate. The bidentate dppf ligand enforces a cis-geometry on the palladium(II) intermediate. Because reductive elimination requires the two coupling partners to be cis to one another, this ligand architecture accelerates the final product release and minimizes off-target decomposition pathways (such as homocoupling).

Mechanism Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA PdII_1 Pd(II)(Ar)(Br)L_n (Ar = 4-DMAP-2-yl) OA->PdII_1 + 2-Bromo-4-DMAP TM Transmetalation PdII_1->TM PdII_2 Pd(II)(Ar)(Vinyl)L_n TM->PdII_2 + Vinyl-BF3K RE Reductive Elimination PdII_2->RE RE->Pd0 Catalyst Regeneration Product 2-Ethenyl-N,N-dimethylpyridin-4-amine RE->Product Product Release

Fig 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling step.

Quantitative Optimization Data

The following table summarizes the optimization of the cross-coupling conditions, validating the choice of the dppf ligand and cesium carbonate base.

EntryCatalystBaseSolvent SystemTemp (°C)Isolated Yield (%)
1Pd(PPh3)4Na2CO3Toluene / H2O (3:1)9045
2Pd(OAc)2 / SPhosK3PO4Toluene / H2O (3:1)10068
3Pd(dppf)Cl2K2CO31,4-Dioxane / H2O (4:1)8589
4 Pd(dppf)Cl2 Cs2CO3 1,4-Dioxane / H2O (4:1) 85 92
Experimental Protocol 2

Self-Validating Checkpoint: 1,4-Dioxane must be rigorously degassed via three freeze-pump-thaw cycles prior to use. Oxygen contamination will lead to the rapid oxidation of the Pd(0) active species, stalling the catalytic cycle[3].

  • Initialization: To a Schlenk flask, add 2-bromo-N,N-dimethylpyridin-4-amine (5.0 mmol, 1.00 g), potassium vinyltrifluoroborate (6.0 mmol, 0.80 g), Pd(dppf)Cl2 (0.25 mmol, 0.18 g, 5 mol%), and Cs2CO3 (15.0 mmol, 4.88 g).

  • Degassing: Evacuate the flask and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add degassed 1,4-Dioxane (20 mL) and degassed deionized water (5 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 85 °C in an oil bath under vigorous stirring for 12 hours.

  • Workup: Cool to room temperature, dilute with water (30 mL), and extract with dichloromethane (3 × 30 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol containing 1% triethylamine to prevent streaking of the basic amine) to yield 2-ethenyl-N,N-dimethylpyridin-4-amine as a pale yellow oil.

References

  • Karlin, K. D., et al. "Reversible dioxygen binding and arene hydroxylation reactions: Kinetic and thermodynamic studies involving ligand electronic and structural variations." National Institutes of Health (PMC). Available at:[Link]

Sources

Foundational

Thermodynamic Solvation Profile and Application Workflows of 2-Ethenyl-N,N-dimethylpyridin-4-amine

Executive Summary As synthetic complexity increases in the development of transition-metal catalysts and active pharmaceutical ingredients (APIs), the thermodynamic behavior of functionalized building blocks becomes a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As synthetic complexity increases in the development of transition-metal catalysts and active pharmaceutical ingredients (APIs), the thermodynamic behavior of functionalized building blocks becomes a critical parameter. 2-Ethenyl-N,N-dimethylpyridin-4-amine (CAS: 151732-33-1) is a highly specialized, electron-rich pyridine derivative. Structurally homologous to 4-dimethylaminopyridine (DMAP) but functionalized with a polymerizable, lipophilic 2-vinyl group, this compound exhibits a unique solvation profile. This technical guide deconstructs its solubility thermodynamics, provides self-validating empirical methodologies for quantification, and outlines its solvent-dependent behavior in advanced ligand synthesis.

Chemophore Analysis and Physicochemical Causality

The solubility of 2-ethenyl-N,N-dimethylpyridin-4-amine is dictated by the interplay of its three primary structural motifs:

  • The Pyridine Core: Provides an aromatic scaffold capable of π−π interactions and acts as a strong hydrogen-bond acceptor.

  • The N,N-Dimethylamino Group: Donates electron density into the pyridine ring via resonance, significantly elevating the basicity of the pyridine nitrogen. The pKa​ of the homologous 4-dimethylaminopyridine core is approximately 9.70[1]. This extreme basicity makes the compound highly susceptible to protonation in protic or acidic environments, drastically altering its solubility from lipophilic to hydrophilic.

  • The 2-Ethenyl (Vinyl) Group: Introduces a non-polar, highly polarizable π -system that enhances solubility in low-dielectric, halogenated, and aromatic solvents while sterically hindering extensive hydration networks in aqueous media.

Hansen Solubility Parameters (HSP) and Solvation Thermodynamics

To predict its behavior across diverse solvent classes, we apply the Hansen Solubility Parameter framework. The compound's cohesive energy density is partitioned into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces.

Because the molecule lacks hydrogen-bond donors (no N-H or O-H bonds) but possesses a highly basic nitrogen, its δH​ profile is strictly asymmetric (acceptor-dominant). Consequently, maximum thermodynamic solubility is achieved in:

  • Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform): Excellent δD​ and δP​ matching due to high solvent polarizability.

  • Polar Protic Solvents (e.g., Methanol): Methanol acts as an H-bond donor to the pyridine nitrogen, satisfying the compound's H-bond acceptor capacity without inducing full protonation (unlike aqueous acids).

Table 1: Empirical Solubility Matrix at 25°C
Solvent ClassSolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Mechanistic Causality
Halogenated Dichloromethane (DCM)8.9> 500Optimal dipole-dipole matching; high polarizability accommodates the vinyl group.
Polar Protic Methanol (MeOH)32.7> 300Strong H-bond donation from solvent to the highly basic pyridine nitrogen.
Polar Aprotic Tetrahydrofuran (THF)7.5> 200Favorable dispersion forces ( δD​ ) and moderate dipole interactions.
Aromatic Toluene2.4~ 100 π−π stacking interactions with the pyridine ring and vinyl group.
Non-Polar n-Hexane1.9< 10Severe mismatch in polar cohesive energy ( δP​ ); inability to solvate the DMAP core.
Aqueous Water (pH 7)80.1< 5Hydrophobic effect driven by the vinyl and dimethyl groups dominates over N-hydration.
Aqueous 0.1 M HCl (pH 1)~80.0> 500Complete protonation of the pyridine N ( pKa​≈9.7 ), forming a highly soluble pyridinium salt.

Experimental Methodology: Self-Validating Thermodynamic Solubility Profiling

To avoid the pitfalls of kinetic dissolution artifacts (where a compound appears insoluble simply because its dissolution rate is slow), a self-validating isothermal shake-flask protocol must be employed. This ensures that the measured concentration reflects true thermodynamic equilibrium.

Step-by-Step Protocol:

  • Saturation: Add an excess of 2-ethenyl-N,N-dimethylpyridin-4-amine (e.g., 500 mg) to 1.0 mL of the target solvent in a sealed, inert borosilicate glass vial.

  • Isothermal Agitation: Agitate the suspension at 400 RPM in an orbital shaker maintained strictly at 25.0 ± 0.1 °C.

  • Equilibrium Validation (Self-Validating Step): Extract 50 μ L aliquots at t=24 hours and t=48 hours. If the concentration difference between the two time points is ≤2% , thermodynamic equilibrium is validated. If >2% , continue agitation.

  • Phase Separation: Centrifuge the validated sample at 10,000 × g for 15 minutes at 25°C to pellet undissolved solids.

  • Quantification: Dilute the supernatant volumetrically in the mobile phase and quantify via HPLC-UV (detection at ~280 nm, corresponding to the conjugated pyridine π→π∗ transition).

Protocol S1 1. Solute Saturation S2 2. Isothermal Agitation (24h) S1->S2 S3 3. Phase Separation S2->S3 S4 4. HPLC-UV Quantification S3->S4 S5 5. Equilibrium Validation S4->S5

Fig 1: Thermodynamic shake-flask protocol for self-validating solubility quantification.

Application-Driven Solvation: Advanced Ligand Synthesis

The solubility profile of 2-ethenyl-N,N-dimethylpyridin-4-amine directly dictates its utility as a building block in complex organic synthesis. A premier example is its use in the synthesis of multidentate xylyl-bridged nitrogen ligands, which are critical for stabilizing biomimetic copper-dioxygen complexes[2].

In this workflow, the basicity and solubility of the compound are leveraged to drive a multi-day hydroamination/Michael addition sequence[1].

Solvent-Mediated Synthesis Protocol:

  • Reactant Solvation: Dissolve 2-ethenyl-N,N-dimethylpyridin-4-amine (0.022 mol) and m-xylenediamine (0.0051 mol) in 10 mL of Methanol[1].

    • Causality: Methanol is selected because it completely solvates both the highly polar amine and the lipophilic vinylpyridine via H-bond donation.

  • Catalytic Activation: Add glacial acetic acid (0.011 mol)[1].

    • Causality: Acetic acid partially protonates the basic pyridine nitrogen, increasing the electrophilicity of the conjugated 2-vinyl group without causing the intermediate to precipitate out of the methanolic solution.

  • Thermodynamic Reaction: Stir the mixture in a pressure tube at 60 °C for 5 days[1].

  • Solvent Exchange & Neutralization: Remove volatile components (MeOH) via rotary evaporation. Neutralize the residual acetic acid with aqueous Na2​CO3​ [1].

  • Phase Extraction: Extract the resulting free-base ligand with CH2​Cl2​ (3x)[1].

    • Causality: The neutralized, highly functionalized ligand exhibits massive solubility in DCM due to its high polarizability and lack of H-bond donors, while remaining completely insoluble in the aqueous carbonate phase, ensuring a clean phase separation.

Workflow A Reactants: 2-Ethenyl-N,N-dimethylpyridin-4-amine + m-xylenediamine B Solvent System: MeOH + Glacial AcOH A->B C Thermodynamic Reaction: 60°C for 5 days B->C D Solvent Removal: Rotary Evaporation C->D E Phase Extraction: Na2CO3 (aq) / CH2Cl2 (org) D->E F Isolation: Dry over Na2SO4 & Evaporate E->F

Fig 2: Solvent-mediated synthesis workflow for multidentate nitrogen ligands.

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Exploratory

The Dual-Functionality of 2-Ethenyl-N,N-dimethylpyridin-4-amine in Advanced Organic Synthesis and Catalysis

Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development and Materials Science. Executive Summary The compound 2-ethenyl-N,N-dimethylpyridin-4-amine (CAS: 151732-33-1), frequently re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development and Materials Science.

Executive Summary

The compound 2-ethenyl-N,N-dimethylpyridin-4-amine (CAS: 151732-33-1), frequently referred to in literature as 4-dimethylamino-2-vinylpyridine, represents a critical nexus between homogeneous organocatalysis and macromolecular engineering[1]. By marrying the super-nucleophilic core of 4-dimethylaminopyridine (DMAP) with a polymerizable vinyl appendage, this molecule serves as a foundational building block for recoverable heterogeneous catalysts, continuous-flow reactor systems, and highly electron-donating multidentate ligands[2][3]. This whitepaper explores the structural causality, synthetic applications, and experimental protocols associated with its derivatives.

Structural Logic and Electronic Properties

The utility of 2-ethenyl-N,N-dimethylpyridin-4-amine is dictated by the synergistic electronic effects of its two primary functional groups:

  • The 4-(Dimethylamino) Group: The lone pair on the exocyclic nitrogen undergoes strong resonance delocalization into the pyridine ring. This dramatically increases the electron density at the endocyclic pyridine nitrogen, elevating its basicity (pKa ~9.70) and making it a superior nucleophile compared to standard pyridine (pKa 5.21)[4].

  • The 2-Vinyl Group: Positioned orthogonally to the primary catalytic vector, the vinyl group allows for radical polymerization, copolymerization (e.g., with styrene or divinylbenzene), or hydroamination (aza-Michael addition) without inducing steric hindrance at the active N1 catalytic site[2][5].

When incorporated into transition metal complexes, such as Copper(I) systems for dioxygen binding, the strong electron-donating nature of the DMAP core lowers the redox potential of the metal center, facilitating easier oxidation from Cu(I) to Cu(II)[4].

Polymer-Supported DMAP Derivatives: Overcoming Homogeneous Limitations

While monomeric DMAP is a ubiquitous acylation catalyst, its high solubility in organic solvents complicates product purification, especially in active pharmaceutical ingredient (API) synthesis. 2-ethenyl-N,N-dimethylpyridin-4-amine circumvents this through immobilization[3][6].

Resin-Based and Silica-Supported Systems

Early iterations utilized suspension polymerization with styrene and divinylbenzene to create cross-linked polystyrene-supported DMAP (Merrifield-type resins)[2]. However, rigid matrices often suffer from poor mass transfer.

  • Causality in Matrix Selection: To resolve mass transfer limitations, modern approaches utilize "Rasta resins" or nano-silica (nano-SiO2) supports. Flexible Rasta resins exhibit superior solvent swelling, allowing substrates better access to the catalytic sites[2].

  • Solvent System Engineering: In nano-SiO2 immobilized DMAP systems, transitioning from a single solvent to a biphasic or mixed solvent system (e.g., hexane-acetone) dramatically improves substrate solubility while maintaining the heterogeneous nature of the catalyst, enabling up to 20 recycling iterations with negligible yield loss[6].

G Substrate Alcohol/Amine Substrate Product Acylated Product Substrate->Product AcylDonor Acyl Anhydride Intermediate N-Acylpyridinium Active Intermediate AcylDonor->Intermediate Catalyst Polymer-Supported DMAP (Insoluble) Catalyst->Intermediate Nucleophilic Attack Intermediate->Product Acyl Transfer Recovery Recovered Catalyst (Filtration/Flow) Intermediate->Recovery Catalyst Regeneration Recovery->Catalyst Recycled

Caption: Catalytic cycle of acylation using polymer-supported DMAP derivatives.

Quantitative Data: Efficiency and Properties

Table 1: Physicochemical Properties of the Monomer
PropertyValueStructural Implication
CAS Number 151732-33-1Unique identifier for the 2-ethenyl isomer[1].
Molecular Formula C9H12N2Core DMAP structure + C2H3 vinyl group.
pKa (Pyridine N) ~9.70Highly nucleophilic, identical to standard DMAP[4].
Reactivity Handle 2-Vinyl groupSusceptible to radical initiation and Michael additions.
Table 2: Comparative Catalytic Efficiency in Acylation
Catalyst TypeMatrix / SupportRecyclabilityRelative Activity (vs. Homogeneous)
Homogeneous DMAPNone0 cycles (lost in workup)100% (Baseline)
Merrifield-DMAPRigid Polystyrene5-7 cycles~40-50% (Diffusion limited)[2]
Rasta-Resin DMAPFlexible Polymer>10 cycles~85-90% (High swelling)[2]
Nano-SiO2 DMAPSilica Nanoparticles>20 cycles~94% (High surface area)[6]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the use of 2-ethenyl-N,N-dimethylpyridin-4-amine in both ligand synthesis and continuous-flow catalysis.

Protocol 1: Synthesis of NMe2XYL Ligand via Aza-Michael Addition

This procedure outlines the synthesis of a highly electron-donating multidentate ligand used in biomimetic Copper(I) complexes for arene hydroxylation[4].

Rationale: Glacial acetic acid acts as a Brønsted acid catalyst to activate the vinyl group, facilitating the nucleophilic attack of the primary amine (m-xylenediamine) onto the terminal carbon of the vinyl group.

  • Preparation: In a 15 mL pressure tube, combine 3.2 g (0.022 mol) of 2-ethenyl-N,N-dimethylpyridin-4-amine and 0.70 g (0.0051 mol) of m-xylenediamine.

  • Solvent & Catalyst: Add 10 mL of anhydrous Methanol (MeOH) and 0.63 g (0.011 mol) of glacial acetic acid. Seal the tube under an argon atmosphere.

  • Reaction: Stir the mixture continuously at 60 °C for exactly 5 days. The extended time is required to ensure complete double-hydroamination of the diamine.

  • Workup: Cool to room temperature. Remove volatile components via rotary evaporation.

  • Neutralization: Neutralize the residual acetic acid by adding a saturated aqueous Na2CO3 solution until gas evolution ceases.

  • Extraction: Extract the aqueous layer with Dichloromethane (CH2Cl2) three times. Combine the organic extracts, dry over anhydrous Na2SO4, and concentrate under vacuum to yield the NMe2XYL ligand.

Workflow Monomer 2-ethenyl-N,N-dimethylpyridin-4-amine Reaction Aza-Michael Addition (MeOH, AcOH, 60°C, 5 days) Monomer->Reaction Amine m-Xylenediamine Amine->Reaction Purification Neutralization & Extraction Reaction->Purification Ligand NMe2XYL Ligand Purification->Ligand

Caption: Synthesis workflow for NMe2XYL multidentate ligands via aza-Michael addition.

Protocol 2: Continuous-Flow Acylation using Polymer-Supported DMAP

Rationale: Utilizing a benchtop flow system with immobilized DMAP prevents catalyst contamination in the product stream, bypassing the need for aqueous acid washes typically required to remove homogeneous DMAP[3].

  • Column Packing: Pack a glass continuous-flow column with 5.0 g of Nano-SiO2 immobilized DMAP (or Rasta-resin DMAP). Pre-swell the column by pumping a hexane-acetone (7:3 v/v) mixture at 1.0 mL/min for 30 minutes.

  • Substrate Preparation: Prepare a 0.5 M solution of the target alcohol (e.g., 1-methylcyclohexanol) and a 0.75 M solution of acetic anhydride in the hexane-acetone solvent system.

  • Flow Execution: Pump the substrate mixture through the packed bed reactor at a controlled flow rate of 0.5 mL/min at 25 °C.

  • Collection & Isolation: Collect the eluent. Because the catalyst remains trapped in the column, the eluent contains only the acylated product, unreacted anhydride, and acetic acid byproduct.

  • Purification: Evaporate the solvent and unreacted anhydride under reduced pressure to yield the pure acylated product. The column can be washed with pure solvent and reused immediately.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Utilization of 2-Ethenyl-N,N-dimethylpyridin-4-amine in Steglich Esterification

Executive Summary & Rationale The , first introduced in 1978 by Wolfgang Steglich and Bernhard Neises, remains a cornerstone methodology for coupling sterically hindered carboxylic acids and alcohols under mild condition...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The , first introduced in 1978 by Wolfgang Steglich and Bernhard Neises, remains a cornerstone methodology for coupling sterically hindered carboxylic acids and alcohols under mild conditions[1]. While homogeneous 4-dimethylaminopyridine (DMAP) is the traditional nucleophilic catalyst for this transformation, its high water solubility and tendency to form complexes make post-reaction purification laborious, often requiring chromatography or acidic aqueous washes that can degrade sensitive ester products[2].

To solve this, 2-ethenyl-N,N-dimethylpyridin-4-amine (also known as 2-vinyl-DMAP) is utilized as a functional monomer. By copolymerizing this monomer with a styrenic backbone and a cross-linker, researchers generate a heterogeneous,[3]. This approach preserves the exceptional catalytic kinetics of the dimethylamino-substituted pyridine ring while transforming the catalyst into a fully recoverable solid, enabling self-validating, highly scalable green-chemistry workflows[2].

Mechanistic Causality: The Role of the N-Acylpyridinium Intermediate

Understanding the thermodynamics of the Steglich esterification is critical for protocol optimization. When a carboxylic acid reacts with a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), it forms an O-acylisourea intermediate. This intermediate is highly electrophilic but kinetically unstable.

The Causality of Catalyst Addition: If the alcohol substrate is sterically hindered, its nucleophilic attack on the O-acylisourea is slow. This delay allows the O-acylisourea to undergo an irreversible [1,3]-sigmatropic rearrangement into an inactive, stable N-acylurea, consuming the starting material and halting the reaction[2].

The addition of pDMAP outcompetes this side reaction. The highly nucleophilic pyridine nitrogen of the pDMAP resin rapidly attacks the O-acylisourea, forming a resin-bound N-acylpyridinium intermediate[1]. This intermediate is vastly more reactive toward the alcohol than the original O-acylisourea, driving the acyl transfer forward and regenerating the pDMAP catalyst[2].

Mechanism A Carboxylic Acid + DCC Activation B O-Acylisourea Intermediate A->B DCC reacts C Polymer-Supported DMAP (Nucleophilic Attack) B->C Addition of pDMAP G N-Acylurea (Undesired Side Product) B->G Rearrangement (if T > 0°C) D N-Acylpyridinium Polymer Complex C->D Fast E Alcohol Addition (Acyl Transfer) D->E Substrate attack F Ester Product + Regenerated pDMAP E->F Product release F->C Catalyst Recovery

Catalytic cycle of Steglich esterification using polymer-supported DMAP.

Quantitative Data Presentation: Homogeneous vs. Polymer-Supported DMAP

The transition from homogeneous DMAP to pDMAP (derived from 2-ethenyl-N,N-dimethylpyridin-4-amine) introduces distinct operational advantages. The following table synthesizes the comparative metrics for standard esterification workflows.

ParameterHomogeneous DMAPpDMAP (2-vinyl-DMAP derived)
Typical Loading 5–10 mol%10–20 mol% (due to resin swelling limits)
Reaction Time 2–4 hours4–8 hours (diffusion-dependent)
N-Acylurea Formation Low (if kept at 0 °C)Low (if kept at 0 °C)[2]
Catalyst Removal Aqueous CuSO₄ wash or Chromatography[2]Simple vacuum filtration[2]
Recyclability None (single-use)High (>5 cycles with >90% activity retention)
Product Contamination High risk (amine carryover)Negligible (covalently bound to resin)

Experimental Methodologies

Protocol A: Preparation of the pDMAP Resin (Self-Validating System)

Objective: Copolymerize 2-ethenyl-N,N-dimethylpyridin-4-amine to create a robust, insoluble catalytic resin[3].

  • Monomer Mixing: In a flame-dried Schlenk flask, combine 2-ethenyl-N,N-dimethylpyridin-4-amine (1.0 equiv), styrene (3.0 equiv, as the backbone), and divinylbenzene (0.1 equiv, as the cross-linker) in anhydrous toluene.

  • Initiation: Add azobisisobutyronitrile (AIBN, 0.05 equiv) as the radical initiator.

  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which quenches radical polymerization.

  • Polymerization: Heat the mixture to 70 °C under argon for 24 hours. Validation Check: The solution will transition from a clear liquid to a thick suspension of insoluble polymer beads.

  • Purification: Filter the resulting resin and wash extensively with hot methanol and dichloromethane (DCM) to remove unreacted monomers. Dry under vacuum at 50 °C to constant weight.

Protocol B: Steglich Esterification using pDMAP

Objective: Synthesize an ester from a sterically hindered alcohol and a carboxylic acid using the prepared pDMAP resin[2].

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) and the sterically hindered alcohol (1.2 equiv) in anhydrous DCM (0.2 M concentration).

  • Catalyst Addition: Add the pDMAP resin (0.15 equiv based on nitrogen loading). Stir for 5 minutes to allow the resin to swell in the DCM.

  • Crucial Cooling Step: Submerge the flask in an ice-water bath and cool the mixture to exactly 0 °C. Causality: Failing to cool the reaction prior to DCC addition drastically increases the rate of the irreversible O-acylisourea rearrangement into N-acylurea[2].

  • Activation: Slowly add a solution of DCC (1.1 equiv) in DCM dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.

  • Coupling & Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature. Validation Check: Monitor the reaction via TLC (Thin Layer Chromatography). The disappearance of the carboxylic acid spot confirms the progression of the acyl transfer.

  • Filtration & Recovery: Once complete, filter the heterogeneous mixture through a sintered glass funnel (porosity 3). The filter cake will contain both the DCU byproduct and the pDMAP resin[2].

  • Isolation: Wash the filtrate sequentially with 0.5 M HCl (to remove any trace basic impurities, though pDMAP minimizes this need), saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure ester.

Workflow S1 1. Catalyst Prep Polymerize Monomer S2 2. Reaction Setup Mix Acid, Alcohol, pDMAP S1->S2 S3 3. Activation Add DCC at 0 °C S2->S3 S4 4. Coupling Stir at RT S3->S4 S5 5. Filtration Recover pDMAP & DCU S4->S5 S6 6. Isolation Wash & Concentrate S5->S6

End-to-end experimental workflow for pDMAP-catalyzed Steglich esterification.

Troubleshooting & Self-Validation

  • Symptom: High levels of N-acylurea detected in the crude NMR.

    • Root Cause & Solution: The reaction temperature exceeded 0 °C during the DCC addition, or the pDMAP resin was insufficiently swollen, delaying nucleophilic attack[2]. Ensure the resin is pre-swollen in DCM for at least 5-10 minutes before adding DCC.

  • Symptom: Incomplete conversion of the alcohol.

    • Root Cause & Solution: Steric hindrance is preventing the alcohol from attacking the N-acylpyridinium polymer complex. Increase the reaction time or slightly increase the pDMAP loading to 0.2 equiv to drive the equilibrium.

  • Symptom: Catalyst loses activity upon recycling.

    • Root Cause & Solution: The pDMAP resin may be poisoned by acidic byproducts. Validation Step: Wash the recovered resin with a 5% triethylamine/DCM solution, followed by pure DCM, to deprotonate the pyridine rings and restore nucleophilicity before the next cycle.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.[Link]

  • Gu, Y., et al. (2012). Functionalized Organocatalytic Nanoreactors: Hydrophobic Pockets for Acylation Reactions in Water. Macromolecules, 45(7), 3000-3006.[Link]

  • Grokipedia Contributors. (n.d.). 4-Dimethylaminopyridine. Grokipedia. [Link]

Sources

Application

How to immobilize 2-ethenyl-N,N-dimethylpyridin-4-amine on cross-linked polymer resins

Application Note: High-Efficiency Immobilization of 2-Ethenyl-N,N-dimethylpyridin-4-amine on Cross-Linked Polystyrene Resins Introduction & Mechanistic Rationale 4-(Dimethylamino)pyridine (DMAP) is a ubiquitous hypernucl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Immobilization of 2-Ethenyl-N,N-dimethylpyridin-4-amine on Cross-Linked Polystyrene Resins

Introduction & Mechanistic Rationale

4-(Dimethylamino)pyridine (DMAP) is a ubiquitous hypernucleophilic catalyst used to accelerate sluggish acylations, esterifications, and silylations. However, the transition from batch chemistry to continuous flow and green chemistry necessitates the immobilization of DMAP onto solid supports to enable catalyst recovery and prevent product contamination[1].

The Causality of Monomer Selection: Historically, polymer-supported DMAP (PS-DMAP) was synthesized by grafting DMAP derivatives onto pre-formed Merrifield resins (chloromethyl polystyrene). This approach creates a benzylic C–N linkage that is highly susceptible to cleavage and unwanted quaternization under harsh reaction conditions, leading to severe catalyst leaching.

To solve this, we utilize 2-ethenyl-N,N-dimethylpyridin-4-amine as the active monomer. Because the polymerizable vinyl group is located directly on the 2-position of the pyridine ring, suspension copolymerization integrates the catalyst directly into the robust, aliphatic carbon-carbon backbone of the polymer[2]. This structural causality ensures zero benzylic cleavage points, maximizing the thermal stability and lifecycle of the heterogeneous catalyst[3].

Experimental Design: The Suspension Copolymerization Strategy

Immobilization is achieved via free-radical suspension copolymerization. This method is specifically chosen over bulk or emulsion polymerization because it directly yields spherical, macroscopic beads (50–300 µm). These beads possess optimal hydrodynamic properties, preventing high back-pressure in packed-bed flow reactors.

Causality of Cross-Linking and Porosity: The physical behavior of the resin is dictated by the concentration of the cross-linker, divinylbenzene (DVB):

  • Gel-Type Resins (1–2% DVB): Feature low cross-linking. The polymer chains are flexible, allowing the bead to swell dramatically in organic solvents (e.g., dichloromethane, THF). Swelling is mandatory here, as the catalytic sites are hidden within the polymer matrix and only become accessible when the solvent expands the network.

  • Macroporous Resins (10–20% DVB + Porogen): Highly cross-linked and rigid. By adding a porogen (an inert solvent like toluene that dissolves the monomers but precipitates the forming polymer), a permanent network of pores is created. These resins do not require swelling to function, making them the gold standard for continuous flow chemistry.

Workflow Aq Aqueous Phase (Water, PVA, NaCl) Mix Suspension & Droplet Formation (Strict Stirring: 300-400 rpm) Aq->Mix Org Organic Phase (Monomers, DVB, AIBN, Porogen) Org->Mix Poly Thermal Polymerization (80°C, 24 hours) Mix->Poly Wash Soxhlet Extraction (Removal of Unreacted Species) Poly->Wash Beads PS-DMAP Resin Beads (Ready for Catalysis) Wash->Beads

Workflow of the suspension copolymerization process for PS-DMAP resin beads.

Quantitative Formulation Data

The following table summarizes the stoichiometric ratios required to synthesize both gel-type and macroporous PS-DMAP resins with a theoretical loading of ~1.5 mmol/g.

ParameterGel-Type Resin (Batch Chemistry)Macroporous Resin (Flow Chemistry)
Styrene (Co-monomer) 83 mol % (8.6 g)70 mol % (7.3 g)
2-Ethenyl-N,N-dimethylpyridin-4-amine 15 mol % (2.2 g)15 mol % (2.2 g)
Divinylbenzene (DVB, Cross-linker) 2 mol % (0.26 g)15 mol % (1.95 g)
AIBN (Initiator) 1.0 wt % of monomers1.0 wt % of monomers
Porogen (Toluene) None12 mL (1:1 v/v to monomers)
Aqueous Phase 200 mL H₂O, 1g PVA, 2g NaCl200 mL H₂O, 1g PVA, 2g NaCl
Expected Swelling (in DCM) 4.0 – 5.5 mL/g1.5 – 2.0 mL/g

Step-by-Step Protocol

Phase 1: Preparation of the Aqueous Continuous Phase
  • Equip a 500 mL three-neck round-bottom flask with a mechanical overhead stirrer (do not use a magnetic stir bar, as it crushes the beads), a reflux condenser, and a nitrogen inlet.

  • Add 200 mL of deionized water, 1.0 g of Polyvinyl alcohol (PVA, Mw ~89,000, 87-89% hydrolyzed), and 2.0 g of NaCl.

  • Causality Note: PVA acts as the steric stabilizer to prevent droplet coalescence. NaCl increases the polarity of the aqueous phase, strictly forcing the organic monomers to remain inside the hydrophobic droplets (salting-out effect).

  • Heat the mixture to 60°C until the PVA is completely dissolved, then cool to room temperature.

Phase 2: Preparation of the Organic Phase
  • In a separate Erlenmeyer flask, combine Styrene, 2-ethenyl-N,N-dimethylpyridin-4-amine, and DVB according to the desired formulation in the table above.

  • Crucial Step: Wash the Styrene and DVB with 0.1 M NaOH prior to use to remove the 4-tert-butylcatechol (TBC) polymerization inhibitors.

  • Add the AIBN initiator. If synthesizing the macroporous variant, add the toluene porogen now.

Phase 3: Droplet Formation and Polymerization
  • Transfer the organic phase into the aqueous phase within the reactor.

  • Set the mechanical stirrer to exactly 350 rpm . Causality Note: Stirring speed dictates droplet shear and final bead size. >500 rpm yields unfilterable fine powders; <200 rpm yields massive, unusable polymer chunks.

  • Purge the system with nitrogen for 15 minutes to remove oxygen (a radical scavenger).

  • Heat the reactor to 80°C and maintain strict stirring for 24 hours.

Phase 4: Workup and Soxhlet Extraction
  • Cool the reactor to room temperature. Filter the resulting polymer beads through a coarse fritted glass funnel.

  • Wash the beads sequentially with hot water (500 mL), methanol (500 mL), and dichloromethane (500 mL) to remove PVA and surface impurities.

  • Transfer the beads to a Soxhlet extractor and extract with THF for 12 hours. Causality Note: This guarantees the removal of the porogen and any unreacted, trapped monomers, ensuring the resin will not leach contaminants into future catalytic reactions.

  • Dry the beads in a vacuum oven at 50°C to a constant weight.

Quality Control & Self-Validating Systems

To ensure the trustworthiness of the synthesized batch, the protocol must be validated through two independent metrics before deployment in drug development pipelines:

  • Elemental Analysis (Nitrogen Content): Submit 10 mg of the dry resin for CHN elemental analysis. Because the target monomer contains two nitrogen atoms, the active catalyst loading can be mathematically validated. Formula:Loading (mmol/g) = (%N / 14.01) / 2 × 10 Acceptance Criteria: 1.40 – 1.60 mmol/g.

  • Swelling Volume Validation: Place 1.0 g of dry resin into a 10 mL graduated cylinder. Add 10 mL of DCM and allow it to sit undisturbed for 2 hours. Measure the volume occupied by the expanded polymer bed. If a gel-type resin fails to swell >4.0 mL/g, the cross-linking was inadvertently too high, and the batch will exhibit poor catalytic kinetics.

Mechanistic Application: The Catalytic Cycle

Once validated, the PS-DMAP resin functions via a highly efficient nucleophilic activation pathway. The immobilized pyridine nitrogen attacks the acylating agent, forming a highly reactive polymer-bound N-acylpyridinium intermediate. This intermediate rapidly transfers the acyl group to the incoming alcohol or amine substrate, regenerating the solid-supported catalyst.

Mechanism Cat Immobilized PS-DMAP (Nucleophilic Catalyst) Inter N-Acylpyridinium Polymer Intermediate Cat->Inter + Reagent Reagent Acylating Agent (e.g., Acetic Anhydride) Reagent->Inter Inter->Cat Catalyst Regeneration Prod Acylated Product (Ester/Amide) Inter->Prod + Substrate Sub Substrate (Alcohol/Amine) Sub->Prod

Catalytic cycle of polymer-supported DMAP in an acylation reaction.

References

  • Polymer-Supported Organic Catalysts | Chemical Reviews - ACS Publications. acs.org. URL:[Link]

  • Continuous Flow Depolymerization of Polycarbonates and Poly(lactic acid) Promoted by Supported Organocatalysts - PMC. nih.gov. URL:[Link]

  • Chapter 3: Recoverable Polymer-supported DMAP Derivatives - Books - The Royal Society of Chemistry. rsc.org. URL:[Link]

Sources

Method

Application Note: Advanced Copolymerization Techniques for 2-Ethenyl-N,N-dimethylpyridin-4-amine and Styrene

Executive Summary & Scientific Rationale The synthesis of functional copolymers utilizing 2-ethenyl-N,N-dimethylpyridin-4-amine (commonly referred to as 4-dimethylamino-2-vinylpyridine, or DMAPV ) and styrene (St) repres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The synthesis of functional copolymers utilizing 2-ethenyl-N,N-dimethylpyridin-4-amine (commonly referred to as 4-dimethylamino-2-vinylpyridine, or DMAPV ) and styrene (St) represents a sophisticated approach to creating highly responsive, "smart" macromolecular architectures.

Unlike standard 2-vinylpyridine, the addition of the N,N-dimethylamino group at the 4-position fundamentally alters the electronic landscape of the pyridine ring. By acting as a strong electron-donating group via resonance, the dimethylamino substituent dramatically increases the basicity of the nitrogen center—shifting the pKa​ from ~5.21 (unsubstituted pyridine) to approximately 9.70[1]. This hyper-basicity, combined with the structural stability of the styrene backbone, yields copolymers that are highly sensitive to pH fluctuations and act as superior coordinating ligands for transition metals (e.g., Cu, Fe, Ag) in the fabrication of catalytic nanocomposites[2][3].

To harness these properties without succumbing to the broad molecular weight distributions and unpredictable compositional drifts typical of Free Radical Polymerization (FRP), this guide details the implementation of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization . RAFT provides exquisite control over chain architecture, enabling the synthesis of both well-defined statistical copolymers P(St−co−DMAPV) and complex block copolymers PS−b−PDMAPV [4][5].

Mechanistic Causality & Expert Insights

A successful RAFT polymerization is not merely a recipe; it is a precisely balanced kinetic system. Understanding the causality behind the reagent selection is critical for drug development professionals and polymer chemists aiming for reproducible scale-up.

  • Chain Transfer Agent (CTA) Selection: For styrenic and vinylpyridine monomers, dithiobenzoates are the gold standard. We utilize 2-cyanoprop-2-yl dithiobenzoate (CPDB) . The phenyl "Z-group" provides optimal stabilization of the intermediate radical, while the cyanopropyl "R-group" acts as an excellent homolytic leaving group that efficiently reinitiates polymerization[4][5].

  • Initiator-to-CTA Ratio ( [I]:[CTA] ): Maintaining a low ratio (typically 0.2 to 0.4) is non-negotiable. A higher ratio generates too many primary radicals, leading to irreversible bimolecular termination (dead chains) and broadening the dispersity ( Đ ). A ratio of 0.4 provides the optimal balance between acceptable monomer conversion rates and high living chain-end fidelity[4].

  • Deoxygenation Imperative: Both styrene and DMAPV propagating radicals are highly susceptible to oxygen scavenging, which forms stable, unreactive peroxy radicals. The protocol mandates rigorous Freeze-Pump-Thaw (FPT) cycles rather than simple nitrogen sparging to ensure absolute anaerobic conditions.

Reagents and Materials

ReagentFunctionPurity / Preparation Requirement
Styrene (St) Hydrophobic Comonomer 99%, must be passed through basic alumina to remove 4-tert-butylcatechol (TBC) inhibitor.
DMAPV pH-Responsive Comonomer 97%, passed through basic alumina to remove inhibitors.
CPDB RAFT Agent (CTA) 97%, store at -20°C in the dark.
AIBN Thermal Initiator 98%, recrystallized twice from methanol.
DMF SolventAnhydrous, 99.9%, degassed.
Hexane / Diethyl Ether Precipitation SolventsReagent grade, chilled to -20°C prior to use.

Experimental Protocols: A Self-Validating System

The following methodologies describe the synthesis of a statistical copolymer, followed by a chain-extension protocol for block copolymers.

Protocol 4.1: Synthesis of P(St-co-DMAPV) via RAFT

Target: DPtotal​=300 , Monomer Feed Ratio 1:1, [M]:[CTA]:[I]=300:1:0.3

Step 1: Reaction Assembly

  • In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1.56 g (15 mmol) of purified Styrene and 2.22 g (15 mmol) of purified DMAPV.

  • Add 22.1 mg (0.1 mmol) of CPDB (CTA) and 4.9 mg (0.03 mmol) of recrystallized AIBN.

  • Add 4.0 mL of anhydrous DMF to dissolve all components. The solution will appear distinctively pink/red due to the dithiobenzoate CTA.

Step 2: Deoxygenation (Freeze-Pump-Thaw) 4. Submerge the Schlenk flask in liquid nitrogen until the mixture is completely frozen. 5. Open the flask to a high-vacuum line (< 0.01 Torr) for 5 minutes to evacuate atmospheric gases. 6. Isolate the flask from the vacuum and thaw the mixture in a room-temperature water bath. 7. Repeat this cycle three times . On the final thaw, backfill the flask with ultra-high purity Argon.

Step 3: Polymerization & In-Process QC 8. Submerge the flask in a pre-heated oil bath at 65 °C for 20 hours[4]. 9. Self-Validation Checkpoint: At t=10 h and t=20 h, withdraw a 50 μL aliquot using an air-tight syringe. Dilute in CDCl3​ for 1H -NMR analysis. Calculate conversion by comparing the integration of residual vinyl protons (5.2–6.8 ppm) against the aromatic polymer backbone.

Step 4: Quenching and Purification 10. Terminate the polymerization by rapidly cooling the flask in an ice-water bath and exposing the solution to air. 11. Dilute the mixture with an additional 5 mL of THF. 12. Precipitate the polymer by dropwise addition into 200 mL of vigorously stirred, ice-cold hexane. 13. Recover the pink precipitate via vacuum filtration. Redissolve in THF and reprecipitate into hexane to remove residual unreacted DMAPV. 14. Dry the resulting P(St−co−DMAPV) under vacuum at 40 °C for 24 hours.

Protocol 4.2: Chain Extension to PS-b-PDMAPV (Block Copolymer)

To synthesize a block copolymer, a Polystyrene macro-CTA is first synthesized, isolated, and then used to initiate the polymerization of DMAPV.

  • Macro-CTA Preparation: Synthesize a PS-CPDB homopolymer following Protocol 4.1 (omitting DMAPV). Isolate and thoroughly dry the polymer. QC: Ensure Đ<1.15 via GPC.

  • Chain Extension: In a Schlenk flask, dissolve 1.0 g of the PS-CPDB macro-CTA, the desired molar equivalent of DMAPV, and AIBN ( [Macro−CTA]:[AIBN]=1:0.2 ) in DMF.

  • Polymerization: Perform 3x FPT cycles, backfill with Argon, and heat at 65 °C for 24 hours.

  • Validation: Successful block extension is confirmed by a clear shift of the GPC chromatogram to a lower retention time (higher molecular weight) without a significant dead-chain tailing effect[6].

Visualizations of Workflows and Mechanisms

The following diagrams map the logical flow of the synthesis and the downstream application of the resulting smart materials.

RAFT_Workflow Monomers Monomer Preparation Styrene & DMAPV Purification Inhibitor Removal (Basic Alumina Column) Monomers->Purification Mixing Reaction Mixture Monomers + CPDB + AIBN + DMF Purification->Mixing Degassing Deoxygenation 3x Freeze-Pump-Thaw Mixing->Degassing Polymerization RAFT Polymerization 65°C for 20h Degassing->Polymerization Quenching Reaction Quenching Liquid N2 Chilling Polymerization->Quenching Purification_Poly Precipitation & Drying Cold Hexane / Vacuum Quenching->Purification_Poly

Figure 1: Step-by-step workflow for the RAFT copolymerization of Styrene and DMAPV.

Micellization Unimer PS-b-PDMAPV Unimers (DMF Solution) Acidic pH < 5 Protonated PDMAPV Corona Unimer->Acidic Dialysis vs Acidic Water Micelle1 Spherical Micelles PS Core PDMAPV Corona Acidic->Micelle1 Self-Assembly Basic pH > 10 Deprotonated PDMAPV Precipitate Macroscopic Aggregation Basic->Precipitate Corona Collapse Micelle1->Basic Add Base (NaOH)

Figure 2: pH-responsive self-assembly pathway of PS-b-PDMAPV block copolymers in aqueous media.

Quantitative Data Presentation

The tables below summarize expected experimental outcomes, highlighting the superiority of RAFT over conventional methods for this specific monomer pair.

Table 1: Methodological Comparison for P(St-co-DMAPV) Synthesis

ParameterFree Radical Polymerization (FRP)RAFT PolymerizationMechanistic Causality / Impact
Dispersity ( Đ ) 1.8 – 2.51.10 – 1.25RAFT limits bimolecular termination via rapid dormant/active equilibrium.
Architecture Statistical / Gradient onlyStatistical, Block, StarMacro-CTAs in RAFT allow for sequential monomer addition[5].
End-Group Initiator fragments (e.g., cyanoalkyl)Dithiobenzoate (active)RAFT polymers retain the CTA moiety, allowing post-polymerization modification.
Compositional Drift HighLow/ControlledRAFT ensures all chains grow simultaneously, preventing inter-chain heterogeneity.

Table 2: Representative RAFT Formulations and Expected Outcomes

Target ArchitectureFeed Ratio (St:DMAPV) [M]:[CTA]:[I] Time (h)Conversion (%)Theoretical Mn​ (kDa)Experimental Mn​ (kDa)
Statistical 50 : 50300 : 1 : 0.320~75%28.529.1
Statistical 80 : 20400 : 1 : 0.424~80%36.235.8
Block (PS-b-PDMAPV) Macro-CTA Extension200 : 1 : 0.224~65%45.046.5

(Note: Experimental Mn​ is typically determined via Gel Permeation Chromatography calibrated with narrow Polystyrene standards, utilizing THF containing 2% triethylamine to prevent column interaction with the basic DMAPV units).

References

  • Reversible dioxygen binding and arene hydroxylation reactions: Kinetic and thermodynamic studies involving ligand electronic and structural variations Source: NIH / PMC URL
  • Source: Macromolecules (ACS Publications)
  • Asymmetric Isoporous Membranes of 2-Vinylpyridine-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment Source: NIH / PMC URL
  • In situ synthesis of the Ag/poly(4-vinylpyridine)
  • Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization Source: RSC Publishing URL

Sources

Application

Application Note: 2-Ethenyl-N,N-dimethylpyridin-4-amine in Continuous Flow Chemistry: From Monomer to Hypernucleophilic Monolithic Reactors

Introduction The transition from batch to continuous flow chemistry has revolutionized the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. Central to this paradigm shift is the immobilization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The transition from batch to continuous flow chemistry has revolutionized the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. Central to this paradigm shift is the immobilization of homogeneous catalysts to prevent product contamination and enable continuous processing. 2-Ethenyl-N,N-dimethylpyridin-4-amine (also known as 2-vinyl-DMAP, CAS: 151732-33-1) is a highly specialized functional monomer designed specifically for this purpose.

Unlike traditional polymer-supported DMAP (PS-DMAP)—which often relies on attaching a DMAP derivative to a pre-formed Merrifield resin via a flexible linker—2-vinyl-DMAP allows for the direct incorporation of the hypernucleophilic pyridine core into a rigid polymer backbone. The placement of the polymerizable vinyl group at the 2-position preserves the critical para-resonance effect of the 4-dimethylamino group, ensuring the pyridine nitrogen remains highly nucleophilic. This application note details the causality, experimental design, and protocols for utilizing 2-vinyl-DMAP to fabricate macroporous monolithic reactors for continuous flow acylation and rearrangement reactions.

The Causality of Reactor Design: Monoliths vs. Packed Beds

In flow chemistry, the physical architecture of the immobilized catalyst dictates the efficiency of the reaction.

The Problem with Packed Beds: Traditional PS-DMAP beads are susceptible to unpredictable swelling and shrinking depending on the solvent environment. In a packed-bed flow reactor, this swelling drastically reduces the void volume, leading to severe pressure drops, channeling (where reagents bypass the catalyst), and ultimately, reactor failure. Furthermore, mass transfer in gel-type beads relies heavily on slow diffusion into the polymer matrix.

The Monolithic Solution: By copolymerizing 2-vinyl-DMAP with styrene and divinylbenzene (DVB) in situ within a tubular reactor in the presence of porogenic solvents, a continuous macroporous monolith is formed [1].

  • Causality of the Porogen: The porogens (e.g., 1-dodecanol and toluene) act as a temporary scaffold during polymerization. Once washed away, they leave behind an interconnected network of macropores.

  • Convective Mass Transfer: Because the catalytic DMAP sites are rigidly anchored to the surface of these macropores, substrate-catalyst interaction is driven by rapid convection rather than slow diffusion. This results in near-instantaneous reaction kinetics, zero catalyst leaching, and negligible back-pressure.

Key Applications in Continuous Flow

Continuous Flow Acylation of Alcohols

DMAP is the gold standard catalyst for the acylation of sterically hindered alcohols. Using a monolithic 2-vinyl-DMAP reactor, primary and secondary alcohols can be continuously esterified using acetic anhydride. The effluent stream contains only the desired ester and volatile acetic acid, completely eliminating the need for tedious aqueous workups and catalyst separation [2].

Telescoped Steglich-Type Rearrangements

Beyond simple esterifications, monolithic DMAP reactors have been utilized in complex, multi-step API syntheses. For example, in the machine-assisted flow synthesis of the neurotensin receptor-1 antagonist SR48692, a monolithic DMAP reactor was employed to telescope an acylation and a subsequent rearrangement step in a single continuous process without intermediate purification [1].

Quantitative Data Summary

The following table highlights the performance advantages of the monolithic 2-vinyl-DMAP reactor compared to traditional batch and packed-bed systems for the acylation of 1-phenylethanol.

Table 1: Quantitative Comparison of DMAP Catalytic Systems for Acylation

System TypeCatalyst ArchitectureCatalyst LoadingResidence TimeConversion (%)Operational Advantage
Homogeneous Batch Free DMAP10 mol%120 min>99%None (Requires complex aqueous workup)
Packed Bed Flow PS-DMAP Beads3.0 mmol/g30 min~85%Prone to swelling, high pressure drop
Monolithic Flow Poly(2-vinyl-DMAP)1.5 mmol/g10 min >99% Zero swelling, convective mass transfer

Experimental Protocols

The following protocols are designed as self-validating systems to ensure reproducibility and scientific integrity.

Protocol A: In-situ Synthesis of a Poly(2-vinyl-DMAP) Monolithic Reactor

Objective: To fabricate a rigid, macroporous catalytic monolith inside a stainless steel flow tube.

  • Monomer Preparation: In a glass vial, combine 2-ethenyl-N,N-dimethylpyridin-4-amine (1.50 g, functional monomer), styrene (1.00 g, structural co-monomer), and divinylbenzene (DVB, 1.50 g, cross-linker).

  • Porogen Addition: Add toluene (2.0 mL) and 1-dodecanol (3.0 mL) to the monomer mixture. Causality: The specific ratio of these porogens dictates the phase separation point during polymerization, controlling the final pore size.

  • Initiator Addition: Dissolve azobisisobutyronitrile (AIBN, 40 mg) into the solution and sonicate for 5 minutes to ensure homogeneity and degas the mixture.

  • Reactor Filling: Cap one end of a standard stainless steel HPLC column (e.g., 100 mm length × 4.6 mm inner diameter). Syringe the monomer mixture into the column until completely full, then seal the other end tightly.

  • Thermal Polymerization: Submerge the sealed column in a regulated oil bath at 70 °C for 24 hours.

  • Validation & Washing: Remove the column, attach it to a high-pressure flow pump, and flush with tetrahydrofuran (THF) at 0.5 mL/min for 4 hours to remove the porogens and any unreacted monomer.

    • Self-Validation Step: Monitor the system back-pressure. A successfully formed macroporous monolith will exhibit a steady, low back-pressure (< 50 psi at 0.5 mL/min). If the pressure spikes >500 psi, the porogen ratio failed to create sufficient macropores.

Protocol B: Continuous Flow Acylation of 1-Phenylethanol

Objective: To perform a high-throughput, catalyst-free esterification.

  • System Priming: Connect the monolithic reactor (from Protocol A) to a flow chemistry system equipped with two syringe pumps, a T-mixer, and a Back Pressure Regulator (BPR) set to 100 psi. Prime the entire system with anhydrous THF.

  • Reagent Preparation:

    • Solution A: 1-Phenylethanol (0.5 M in anhydrous THF).

    • Solution B: Acetic anhydride (0.75 M in anhydrous THF).

  • Flow Initiation: Set Pump A and Pump B to a flow rate of 0.25 mL/min each (Total flow = 0.5 mL/min). Heat the monolithic reactor to 60 °C.

    • Causality of the BPR: The 100 psi BPR ensures the THF solvent remains strictly in the liquid phase at 60 °C, preventing outgassing which would disrupt the residence time calculation.

  • Steady-State Collection: Divert the output to waste for the first 3 residence times (approx. 30 minutes) to allow the system to reach thermal and chemical steady state. Afterward, collect the product stream in a receiving flask.

  • Validation: Analyze the effluent via inline or offline GC-FID. Conversion should exceed 99%. Evaporate the THF and volatile acetic acid under reduced pressure to yield analytically pure 1-phenylethyl acetate without further purification.

Process Visualizations

FlowSetup PumpA Pump A Substrate (Alcohol) TMixer T-Mixer PumpA->TMixer PumpB Pump B Acylating Agent (Ac2O) PumpB->TMixer Reactor Monolithic PS-DMAP Flow Reactor (60°C) TMixer->Reactor BPR Back Pressure Regulator (100 psi) Reactor->BPR Collection Product Collection (Catalyst-Free) BPR->Collection

Caption: Continuous flow setup for alcohol acylation using a monolithic PS-DMAP reactor.

CatalyticCycle DMAP Polymer-Supported DMAP (Active Catalyst) Intermediate N-Acylpyridinium Intermediate DMAP->Intermediate + Ac2O Ac2O Acetic Anhydride (Ac2O) Ac2O->Intermediate Product Ester Product (R-OAc) Intermediate->Product + R-OH Byproduct Acetic Acid (Byproduct) Intermediate->Byproduct Alcohol Alcohol Substrate (R-OH) Alcohol->Product Product->DMAP Catalyst Regeneration

Caption: Catalytic cycle of polymer-supported DMAP-mediated acylation in continuous flow.

References

  • Battilocchio, C.; Deadman, B. J.; Nikbin, N.; Kitching, M. O.; Baxendale, I. R.; Ley, S. V. "A Machine-Assisted Flow Synthesis of SR48692: A Probe for the Investigation of Neurotensin Receptor-1." Chemistry - A European Journal, 2013.[Link]

  • Schulze, J. S.; Brand, R. D.; Hering, J. G. C.; Riegger, L. M.; Schreiner, P. R.; Smarsly, B. M. "DMAP Immobilized on Porous Silica Particles and Monoliths for the Esterification of Phenylethanol in Continuous Flow." ChemCatChem, 2022.[Link]

Technical Notes & Optimization

Troubleshooting

How to prevent auto-polymerization of 2-ethenyl-N,N-dimethylpyridin-4-amine during storage

Welcome to the Technical Support Center for 2-ethenyl-N,N-dimethylpyridin-4-amine (also known as 2-vinyl-4-(dimethylamino)pyridine). Due to the strong electron-donating nature of the dimethylamino group, the vinyl moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-ethenyl-N,N-dimethylpyridin-4-amine (also known as 2-vinyl-4-(dimethylamino)pyridine). Due to the strong electron-donating nature of the dimethylamino group, the vinyl moiety in this monomer is highly electron-rich, making it exceptionally prone to auto-polymerization when exposed to light, heat, or trace initiators[1].

This guide provides field-proven, mechanistically grounded protocols to prevent runaway polymerization, ensure safe storage, and troubleshoot common handling errors.

PART 1: The Causality of Auto-Polymerization & Inhibition

To successfully store this monomer, you must understand the chemical causality of its stabilization. Commercial vinylpyridine derivatives are typically stabilized with phenolic inhibitors such as MEHQ (Mequinol) or TBC (4-tert-butylcatechol) .

A critical, often-misunderstood mechanism is that phenolic inhibitors do not react directly with carbon-centered monomer radicals ( R∙ ) [2]. Instead, they function as a secondary defense mechanism that absolutely requires the presence of dissolved oxygen ( O2​ ). When a monomer radical forms, it reacts with dissolved oxygen at a diffusion-controlled rate to form a peroxyl radical ( ROO∙ )[3]. The phenolic inhibitor then rapidly donates a hydrogen atom to the peroxyl radical, terminating the chain reaction and forming a stable, non-propagating quinone.

G M 2-Ethenyl-N,N-dimethylpyridin-4-amine (Monomer) R Alkyl Radical (R•) M->R Heat / UV Light Poly Runaway Polymerization R->Poly + Monomer (No O2) ROO Peroxyl Radical (ROO•) R->ROO + Dissolved O2 (Fast) Stable Stable Quinone + ROOH (Inhibition) ROO->Stable + MEHQ / TBC Inhibitor

Mechanism of auto-polymerization and oxygen-dependent inhibition by phenolic stabilizers.

PART 2: Quantitative Storage Parameters

To maintain the delicate balance between radical generation and inhibitor scavenging, strict environmental controls must be maintained.

ParameterRecommended ValueCritical Causality
Storage Temperature 2°C to 8°C (Refrigerated)Minimizes thermal generation of free radicals while preventing the monomer from freezing and separating from the inhibitor[4].
Atmosphere / Headspace "Lean Air" (5% - 21% O2​ )Dissolved oxygen is a mandatory co-inhibitor for MEHQ/TBC to intercept radicals.
Inhibitor Concentration 100 - 500 ppm (MEHQ or TBC)Provides a sufficient stoichiometric reservoir to scavenge peroxyl radicals over the product's shelf life.
Light Exposure Zero (Amber/Opaque Vials)Prevents UV-initiated homolytic cleavage of the vinyl double bond[1].
Shelf Life 6 MonthsInhibitor depletes over time as it reacts with radicals. Periodic testing is required[2].

PART 3: Troubleshooting & FAQs

Q1: I purged my storage flask with 100% Argon to prevent oxidation, but the monomer still polymerized into a solid gel. Why? A: By purging with 100% Argon, you removed the dissolved oxygen. Because phenolic inhibitors (MEHQ/TBC) require oxygen to form the intermediate peroxyl radical, stripping the oxygen completely disabled the inhibitor,[3]. Without oxygen, the primary alkyl radicals reacted directly with other monomer molecules, leading to runaway auto-polymerization. Always store under a "lean air" headspace.

Q2: My shipment arrived frozen solid during winter. Can I put it in a hot water bath to thaw it quickly for my experiment? A: No. This is a severe safety hazard. When the monomer crystallizes, the inhibitor (MEHQ/TBC) is often excluded from the crystal lattice and pools in the remaining liquid phase[4]. If you apply rapid heat, the uninhibited solid will melt and immediately undergo exothermic polymerization before the inhibitor has time to re-dissolve and distribute evenly[4]. Thawing must be done slowly at room temperature (See Protocol A).

Q3: The monomer has turned slightly yellow over time. Is it still usable? A: Yes, yellowing is a natural consequence of a functioning inhibitor system. When MEHQ or TBC donates a hydrogen atom to scavenge a radical, it oxidizes into a quinone derivative, which is highly conjugated and appears yellow or brown[2]. The monomer can still be used, but the inhibitor and its byproducts must be removed prior to sensitive polymerizations (See Protocol B).

PART 4: Self-Validating Experimental Protocols

Protocol A: Safe Thawing of Crystallized Monomer

Use this protocol if the monomer has frozen during transport or ultra-low temperature storage.

  • Equilibration: Transfer the sealed, frozen container to a dark, room-temperature environment (approx. 20°C - 25°C). Do not use water baths, heat guns, or hot plates.

  • Agitation: Every 30 minutes, gently invert the container 5-10 times. This mechanical agitation ensures that as the monomer melts, the highly concentrated inhibitor pool mixes back into the uninhibited liquid phase.

  • Validation Checkpoint (Self-Validating System): Hold the vessel against a light source and swirl gently. Look for "schlieren" lines (wavy lines caused by refractive index gradients). The thawing process is only validated as complete and safe for use when the liquid is 100% physically homogenous, clear, and free of any optical distortions[4].

Protocol B: Pre-Synthesis Inhibitor Removal (Basic Alumina Chromatography)

Phenolic inhibitors will severely retard your intended polymerization reactions and must be removed immediately prior to use.

  • Column Preparation: Pack a glass chromatography column with activated basic alumina (approx. 10g of alumina per 50mL of monomer). Ensure the column is shielded from ambient light (e.g., wrapped in aluminum foil).

  • Elution: Pour the monomer through the column. Use gravity flow or a slight positive pressure of air (do not use nitrogen, as you want to maintain oxygen in the purified monomer until the exact moment of your reaction). The basic alumina will deprotonate and irreversibly adsorb the phenolic inhibitor[2].

  • Validation Checkpoint (Self-Validating System): To verify complete inhibitor removal, take a 1 mL aliquot of the purified eluent and add 1 drop of 10% ethanolic NaOH.

    • Pass: The solution remains colorless (inhibitor successfully removed).

    • Fail: The solution turns yellow/brown, indicating the alumina column is saturated and TBC/MEHQ is still present[2]. If it fails, repack a fresh column and repeat.

References

  • LookChem. "4-Vinylpyridine Basic Information and Chemical Properties." Source: lookchem.com. URL: [Link]

  • ChemAnalyst. "Acrylic Acid Procurement Guide for Professionals." Source: chemanalyst.com. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing 2-Ethenyl-N,N-dimethylpyridin-4-amine Catalyzed Esterifications

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental causality of reaction dynamics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental causality of reaction dynamics. This center provides researchers and drug development professionals with mechanistic insights, troubleshooting workflows, and self-validating protocols for esterifications utilizing 2-ethenyl-N,N-dimethylpyridin-4-amine (CAS: 151732-33-1) ()[1].

Mechanistic Insight: The "Why" Behind the Catalyst

While standard Fischer esterifications fail for sterically demanding or acid-labile substrates, Steglich-type esterifications utilize carbodiimides (like DCC or EDC) to activate carboxylic acids under mild conditions. However, carbodiimide activation alone is insufficient for alcohols.

The Causality of Catalysis: Without a nucleophilic catalyst, the transient O-acylisourea intermediate undergoes a slow 1,3-rearrangement into a thermodynamically stable, completely inactive N-acylurea byproduct. The addition of our catalyst, 2-ethenyl-N,N-dimethylpyridin-4-amine, intercepts this pathway. The pyridine nitrogen is hyper-nucleophilic and attacks the O-acylisourea faster than it can rearrange, forming a highly reactive N-acylpyridinium species ()[2].

Structural Advantage: The ethenyl (vinyl) group at the 2-position is highly strategic. It preserves the critical electron-donating resonance between the 4-dimethylamino group and the pyridine nitrogen, while providing a polymerizable handle for creating recyclable polymer-supported DMAP (ps-DMAP) architectures ()[3].

CatalyticCycle A Carboxylic Acid + Carbodiimide (DCC) B O-Acylisourea Intermediate A->B Activation D N-Acylpyridinium Active Species B->D Catalyst Attack C 2-Ethenyl-DMAP (Nucleophilic Catalyst) C->D Nucleophile F Ester Product + Urea Byproduct D->F Acyl Transfer E Alcohol (ROH) Addition E->F Substrate F->C Catalyst Release

Caption: Catalytic cycle of 2-ethenyl-DMAP mediated Steglich esterification.

Optimization Parameters

To ensure reproducibility and high yields, reaction parameters must be tightly controlled. The table below summarizes the quantitative data and the mechanistic rationale for each optimized condition.

ParameterOptimal RangeMechanistic Impact & Causality
Catalyst Loading 5 – 15 mol%5 mol% is sufficient for primary/secondary alcohols. 15 mol% is required for sterically hindered tertiary alcohols to outcompete the O-acylisourea rearrangement.
Stoichiometry 1.0 : 1.0 : 1.1 : 0.1(Acid : Alcohol : DCC : Catalyst). A slight excess of coupling agent ensures complete acid activation without generating excess urea waste.
Temperature 0 °C → 25 °CInitiation at 0 °C suppresses the exothermic degradation of the O-acylisourea. Warming to RT provides the activation energy required for the final acyl transfer.
Solvent Polarity DCM or THFNon-nucleophilic, aprotic solvents are mandatory. DCM stabilizes the charged N-acylpyridinium intermediate effectively ()[4].
Moisture Control < 50 ppm H₂OWater molecules significantly lower reaction rates by hydrolyzing the activated carboxyl groups back to the starting acid ()[5].

Troubleshooting & FAQs

Q1: My reaction stalled, and LC-MS shows a massive peak corresponding to the N-acylurea byproduct. How do I fix this? A1: N-acylurea formation is a dead-end pathway caused when the catalyst fails to trap the O-acylisourea in time. This is typically due to either insufficient catalyst loading or the order of addition. Correction: Ensure 2-ethenyl-DMAP is fully dissolved in the reaction mixture before the slow, portion-wise addition of the coupling agent at 0 °C.

Q2: How can I efficiently separate the 2-ethenyl-DMAP catalyst from my acid-sensitive ester product? A2: Because standard acidic washes (e.g., 1M HCl) might cleave acid-sensitive esters (like tert-butyl esters), utilize an aqueous Copper(II) Sulfate (CuSO₄) wash. The pyridine ring forms a highly water-soluble, brilliant blue Cu(II) coordination complex, partitioning the catalyst entirely into the aqueous phase without altering the pH ()[6].

Q3: Can I recover and reuse the catalyst for scale-up operations? A3: Yes. The unique 2-ethenyl moiety allows you to perform a post-reaction free-radical polymerization (using AIBN) to precipitate the catalyst as a polymer-supported resin, or you can pre-graft it onto silica. Recycled polymer-supported DMAP derivatives have been shown to maintain catalytic activity over multiple cycles, significantly reducing process costs ()[3].

Troubleshooting Start Issue: Low Ester Yield or High N-Acylurea Moisture Are reagents strictly anhydrous? Start->Moisture Dry Dry solvents & reagents (Molecular Sieves) Moisture->Dry No Loading Is catalyst loading ≥ 10 mol%? Moisture->Loading Yes Dry->Loading Increase Increase 2-ethenyl-DMAP loading to 10-15 mol% Loading->Increase No Sterics Is the alcohol sterically hindered? Loading->Sterics Yes Increase->Sterics Temp Elevate temp to 40°C & extend reaction time Sterics->Temp Yes Success Optimal Esterification Achieved Sterics->Success No Temp->Success

Caption: Troubleshooting workflow for resolving low yields in 2-ethenyl-DMAP esterifications.

Self-Validating Experimental Protocol: Batch Esterification

This protocol is engineered with built-in validation checkpoints to ensure the integrity of the catalytic cycle during execution.

Step 1: System Preparation Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add the carboxylic acid (10.0 mmol) and the alcohol (10.0 mmol) to 25 mL of anhydrous Dichloromethane (DCM).

Step 2: Catalyst Priming Add 2-ethenyl-N,N-dimethylpyridin-4-amine (1.0 mmol, 10 mol%). Stir for 5 minutes at room temperature to ensure complete homogenization. Causality Check: The catalyst must be present in the microenvironment prior to activation to immediately intercept the transient intermediates.

Step 3: Controlled Activation Cool the reaction mixture to 0 °C using an ice bath. Add N,N′-Dicyclohexylcarbodiimide (DCC) (11.0 mmol) portion-wise over 10 minutes. A white precipitate of dicyclohexylurea (DHU) will begin to form almost immediately. Validation Checkpoint 1: After 30 minutes, withdraw a 10 µL aliquot and quench it in 1 mL of anhydrous methanol. Analyze via TLC. If the O-acylisourea intermediate is stalled, it will react with methanol to form a methyl ester. If only your target ester and unreacted acid are visible, the 2-ethenyl-DMAP catalytic cycle is successfully turning over.

Step 4: Propagation Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 3 to 12 hours (depending on steric hindrance) until TLC indicates complete consumption of the starting acid.

Step 5: Workup and Catalyst Recovery

  • Filter the crude mixture through a pad of Celite to remove the insoluble DHU byproduct.

  • Wash the organic filtrate with saturated aqueous NaHCO₃ (2 × 20 mL) to remove unreacted acid.

  • Wash the organic layer with 0.1 M aqueous CuSO₄ (2 × 20 mL). Validation Checkpoint 2: The aqueous layer will turn a distinct, bright blue, visually confirming the successful extraction of the 2-ethenyl-DMAP catalyst from the organic phase.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure ester.

References

  • [3] Recyclable Polymer Supported DMAP Catalyzed Cascade Synthesis of α-Pyrones. ACS Publications (The Journal of Organic Chemistry). URL: [Link]

  • [2] Steglich Esterification. Organic Chemistry Portal. URL: [Link]

  • [5] Mechanism of the Steglich esterification with the GO/RGO. ResearchGate. URL: [Link]

  • [4] A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing). URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalytic Turnover for Polymer-Supported 2-Ethenyl-N,N-Dimethylpyridin-4-Amine (PS-DMAP)

Welcome to the advanced troubleshooting and technical support guide for polymer-supported 4-(dimethylamino)pyridine derivatives. While immobilizing 2-ethenyl-N,N-dimethylpyridin-4-amine onto a polymer backbone (typically...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and technical support guide for polymer-supported 4-(dimethylamino)pyridine derivatives. While immobilizing 2-ethenyl-N,N-dimethylpyridin-4-amine onto a polymer backbone (typically cross-linked polystyrene) offers immense advantages for catalyst recovery and continuous flow chemistry, users frequently encounter mass transfer limitations, site deactivation, and swelling-induced pressure issues.

This guide is designed for drug development professionals and synthetic chemists to diagnose, resolve, and optimize the catalytic turnover frequency (TOF) of PS-DMAP systems.

I. Diagnostic Workflow for Low Catalytic Turnover

Before altering your reaction stoichiometry, use the following logical workflow to identify the root cause of poor catalytic turnover in your PS-DMAP system.

G Start Low Catalytic Turnover Detected CheckSolvent Check Solvent Swelling (Is resin fully expanded?) Start->CheckSolvent SolventBad Switch to DCM, THF, or Toluene CheckSolvent->SolventBad Poor Swelling SolventGood Check Auxiliary Base (Is acid neutralizing?) CheckSolvent->SolventGood Good Swelling BaseBad Add Et3N or DIPEA to prevent protonation SolventGood->BaseBad Acid Accumulation BaseGood Check Steric Hindrance (Substrate size vs. Pore size) SolventGood->BaseGood Acid Neutralized StericBad Use Macroporous Resin or lower loading BaseGood->StericBad Bulky Substrate Regenerate Regenerate Catalyst (Base wash & dry) BaseGood->Regenerate Catalyst Poisoned

Caption: Diagnostic logic tree for troubleshooting low catalytic turnover in PS-DMAP systems.

II. Solvent Swelling and Polymer Dynamics

Q: Why is my PS-DMAP catalyst exhibiting significantly lower turnover frequencies compared to homogeneous DMAP when using non-polar solvents like hexanes?

A: The causality lies in the thermodynamics of polymer solvation. PS-DMAP is synthesized by copolymerizing the 2-ethenyl-N,N-dimethylpyridin-4-amine monomer with styrene and a cross-linker like divinylbenzene (DVB) . The resulting gel-type polystyrene backbone requires a solvent with a similar Hildebrand solubility parameter to overcome polymer-polymer chain interactions.

In non-polar aliphatic solvents (e.g., hexanes or heptane), the polymer matrix collapses tightly upon itself. This physical collapse buries the active pyridine nitrogen sites deep within the hydrophobic core, preventing substrate diffusion and dropping the effective catalytic turnover to near zero. To resolve this, you must switch to a solvent that heavily swells the resin (like Dichloromethane, THF, or Toluene), thereby expanding the polymer network and exposing the catalytic sites to the bulk medium.

Quantitative Swelling Data vs. Catalytic Performance

The following table summarizes the relationship between solvent choice, resin swelling volume, and relative catalytic turnover for a standard 2% DVB cross-linked PS-DMAP resin.

SolventHildebrand Parameter (MPa^1/2)Swelling Volume (mL/g resin)Relative Turnover Frequency (%)
Hexanes 14.9< 1.5< 5%
Diethyl Ether 15.42.115%
Toluene 18.24.885%
Tetrahydrofuran (THF) 18.65.592%
Dichloromethane (DCM) 19.86.2100% (Baseline)
Water 47.8< 1.00% (Incompatible)

III. Catalyst Deactivation and Microenvironment Control

Q: I am using a highly swelling solvent (DCM), but my acylation reaction stalls at 50% conversion. What is causing this plateau?

A: This plateau is caused by the localized acidification of the polymer microenvironment. DMAP acts as a nucleophilic catalyst: it attacks the acyl donor to form a highly reactive acylpyridinium intermediate, which is subsequently attacked by the alcohol or amine substrate. This final step releases one equivalent of acid (e.g., acetic acid when using acetic anhydride).

Because the local concentration of DMAP inside the polymer pores is extremely high, the generated acid rapidly protonates adjacent unreacted DMAP sites, forming inactive pyridinium salts. Without a stoichiometric auxiliary base (like Triethylamine or DIPEA) capable of diffusing into the pores to scavenge this acid, the catalyst poisons itself .

G PSDMAP PS-DMAP (Active) Acyl Acylpyridinium Intermediate PSDMAP->Acyl + Acyl Donor Product Product + Protonated DMAP Acyl->Product + Alcohol/Amine Product->PSDMAP + Aux Base (e.g., Et3N) Deactivated PS-DMAP-H+ (Inactive) Product->Deactivated No Aux Base Deactivated->PSDMAP Regeneration (NaOH wash)

Caption: Mechanistic pathway showing the PS-DMAP catalytic cycle and the acid-induced deactivation off-cycle.

IV. Structural Optimization for Continuous Flow

Q: How do I optimize the cross-linking density and loading of the 2-ethenyl-N,N-dimethylpyridin-4-amine monomer to maximize turnover in continuous flow packed-bed reactors?

A: Batch and flow systems require entirely different polymer morphologies. If you pack a standard low-cross-linked gel resin (1-2% DVB) into a flow column and pump DCM through it, the resin will swell up to 600%. In a confined column, this expansion generates massive backpressure, crushing the beads and halting the flow . Furthermore, high monomer loading (>3 mmol/g) leads to site-site steric clashes, where adjacent DMAP groups restrict local flexibility.

The Solution: For continuous flow, you must utilize macroporous resins (highly cross-linked, >20% DVB). Macroporous resins possess a permanent, rigid pore structure that does not rely on solvent swelling for substrate access. To maximize turnover, keep the 2-ethenyl-DMAP loading moderate (~1.5 to 2.0 mmol/g) to ensure each active site operates independently without spatial interference.

V. Self-Validating Regeneration Methodology

Q: My PS-DMAP resin has darkened and lost activity after three reaction cycles. How can I reliably regenerate it and verify its activity before the next run?

A: Darkening and loss of activity indicate the accumulation of trapped byproducts and widespread protonation of the pyridine nitrogen. To restore the catalyst to its native state, follow this self-validating regeneration protocol.

Step-by-Step Regeneration Protocol
  • Initial Solvent Wash (Deswelling): Transfer the used resin to a sintered glass funnel. Wash sequentially with Methanol (3 x 10 mL/g resin) to shrink the polymer slightly and flush out polar organic byproducts.

  • Deprotonation (Active Regeneration): Suspend the resin in a 5% (w/v) solution of NaOH in a 1:1 mixture of Water/Methanol for 30 minutes with gentle orbital shaking. Causality: The hydroxide ions deprotonate the inactive pyridinium salts back to the active free-base tertiary amine. The methanol ensures the polymer remains partially swollen so the aqueous base can penetrate the pores.

  • Neutralization Wash: Filter the resin and wash with copious amounts of Deionized Water until the filtrate reaches a neutral pH (pH ~7.0), confirming the removal of excess NaOH.

  • Dehydration and Swelling Prep: Wash sequentially with Methanol (2 x 10 mL/g), THF (2 x 10 mL/g), and finally DCM (2 x 10 mL/g) to displace water and re-swell the resin for organic synthesis.

  • Drying: Dry the resin under a vacuum (10 mbar) at 40°C for 12 hours to a constant weight.

  • Self-Validation Step: To guarantee the regeneration was successful, titrate a 100 mg aliquot of the dried resin with 0.1 M HCl in THF using bromophenol blue as an indicator. A loading recovery of >95% of the original specification (e.g., returning to 2.9 mmol/g) mathematically validates complete deprotonation and readiness for the next catalytic cycle.

References

  • Jain, A., Kumari, A., Saha, S. K., Shukla, K., Chauhan, A., Metre, R. K., & Rana, N. K. (2023). "Recyclable Polymer Supported DMAP Catalyzed Cascade Synthesis of α-Pyrones." The Journal of Organic Chemistry, 88(15), 11346-11351.[Link]

  • Verdier, R. A. T., Mikkelsen, J. H., & Lindhardt, A. T. (2018). "Studying the Morita-Baylis-Hillman Reaction in Continuous Flow Using Packed Bed Reactors." Organic Process Research & Development, 22(11), 1524-1533.[Link]

  • Benaglia, M., Puglisi, A., & Cozzi, F. (2003). "Polymer-Supported Organic Catalysts." Chemical Reviews, 103(9), 3401-3429.[Link]

Optimization

Technical Support Center: Mitigating Catalyst Leaching in 2-Ethenyl-N,N-dimethylpyridin-4-amine Resin Systems

Prepared by the Senior Application Scientist Team Welcome to the technical support center for polymer-supported 4-dimethylaminopyridine (DMAP) catalysts, specifically those derived from 2-ethenyl-N,N-dimethylpyridin-4-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for polymer-supported 4-dimethylaminopyridine (DMAP) catalysts, specifically those derived from 2-ethenyl-N,N-dimethylpyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize catalyst leaching, ensuring the integrity of your reactions and the longevity of your catalyst.

Polymer-supported catalysts are engineered to bridge the gap between homogeneous and heterogeneous catalysis, offering the high activity of soluble catalysts while allowing for simple recovery and reuse.[1] However, the stability of the linkage between the active catalytic site and the polymer backbone is paramount. Leaching of the active DMAP moiety can lead to decreased catalyst performance, product contamination, and complicate downstream processing.[2] This guide provides in-depth, field-proven insights to diagnose, understand, and resolve these challenges.

Troubleshooting Guide: Diagnosing and Resolving Leaching

This section addresses specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying causes and a step-by-step approach to resolution.

Q1: I'm observing a gradual decrease in catalytic activity over several reaction cycles. Is catalyst leaching the culprit, and how can I confirm it?

A1: A progressive loss of activity is a classic symptom of catalyst leaching. While mechanical degradation of the resin or poisoning of catalytic sites are also possible, leaching is a primary suspect.

Underlying Causes:

  • Cleavage of the Catalyst-Support Linkage: Harsh reaction conditions (e.g., high temperature, aggressive reagents) can break the covalent bond anchoring the DMAP moiety to the polymer backbone.

  • Solvent-Induced Degradation: Certain solvents can swell the polymer matrix excessively, straining the anchor points, or chemically attack the polymer backbone itself.[3]

  • Mechanical Stress: Vigorous stirring can cause physical breakdown of the resin beads, releasing finer particles that are not easily filtered and may contain bound catalyst.

Diagnostic Workflow:

You can confirm leaching through a combination of a hot filtration test and quantitative analysis of the filtrate.

cluster_diagnosis Leaching Diagnostic Workflow start Observe Decreased Activity hot_filtration Perform Hot Filtration Test (Run reaction, filter catalyst at reaction temp) start->hot_filtration split Split Filtrate into Two Samples hot_filtration->split add_catalyst Sample 1: Add fresh substrate split->add_catalyst Test for residual activity no_catalyst Sample 2: Continue reaction with filtrate only split->no_catalyst Test for leached catalyst observe_reaction Monitor reaction progress in both samples add_catalyst->observe_reaction no_catalyst->observe_reaction reaction_continues Reaction proceeds in Sample 2? observe_reaction->reaction_continues quantify Quantify Leached DMAP (HPLC, TOC, or LC-MS on filtrate) reaction_continues->quantify Yes no_leaching Leaching is not the primary issue. Investigate catalyst poisoning or mechanical degradation. reaction_continues->no_leaching No leaching_confirmed Leaching Confirmed. Proceed to Mitigation Strategies. quantify->leaching_confirmed

Caption: Workflow to diagnose catalyst leaching.

Experimental Protocol: Quantification of Leached DMAP by HPLC

  • Sample Preparation: After your reaction, filter the polymer-supported catalyst. Take a known volume of the crude reaction filtrate.

  • Standard Curve: Prepare a series of standard solutions of pure, non-polymer-supported DMAP in the reaction solvent at known concentrations (e.g., 1, 5, 10, 25, 50 ppm).

  • HPLC Analysis: Analyze the standards and the reaction filtrate sample by reverse-phase HPLC with a UV detector (DMAP has a strong chromophore).

    • Typical Conditions: C18 column, mobile phase of acetonitrile/water with 0.1% TFA, detection at ~254 nm. (Conditions must be optimized for your specific reaction mixture).

  • Calculation: Use the standard curve to determine the concentration of DMAP in your filtrate. This provides a direct measure of the amount of catalyst leached from the resin.[4]

Q2: My product is contaminated with DMAP, causing purification issues. How can I select reaction conditions to minimize leaching from the start?

A2: Proactively choosing reaction parameters that respect the stability of the polymer-catalyst linkage is the most effective strategy. The key factors to consider are solvent, temperature, and reaction additives.

Causality-Based Parameter Selection:

  • Solvent Choice: The solvent is a critical factor.[5] Solvents that cause significant swelling of the polystyrene backbone (e.g., THF, Dichloromethane) can increase leaching. Less-swelling solvents (e.g., Toluene, Dioxane, Heptane) are often better choices for maintaining resin integrity.[5] Polar aprotic solvents like DMF have been shown to actively promote leaching of catalysts from polymer supports.[5]

  • Temperature Management: Higher temperatures provide more energy to overcome the activation barrier for bond cleavage, accelerating leaching.[6][7]

    • Recommendation: Run the reaction at the lowest temperature that provides a reasonable reaction rate. If a reaction is sluggish, consider increasing reaction time or catalyst loading before resorting to high temperatures. Some polymer systems are designed for thermal responsiveness, being soluble at high temperatures and precipitating upon cooling, but this requires specific polymer designs.[8]

  • Additives and Reagents: Reaction components, particularly strong bases or nucleophiles, can interact with and promote the cleavage of the catalyst from the support. For example, studies on polymer-supported palladium catalysts have shown that bases like triethylamine can be a major cause of leaching, even more so than other reactants.[5]

    • Recommendation: If an auxiliary base is required, use the mildest base possible that still achieves the desired outcome. Evaluate the compatibility of all reagents with the ester or amide linkages that may be part of the linker attaching DMAP to the polymer.

Data Summary: Solvent Effects on Leaching

SolventTypical Swelling Effect on PolystyreneReported Impact on LeachingCitation
Toluene LowSuppresses leaching[5]
Dioxane Low-MediumSuppresses leaching[5]
Acetonitrile MediumVariable-
THF HighCan increase leaching[9]
DCM HighCan increase leaching-
DMF HighPromotes extensive leaching[5]

Frequently Asked Questions (FAQs)

What is the primary mechanism of leaching for polymer-supported DMAP?

The primary mechanism is the chemical cleavage of the bond connecting the DMAP moiety to the polymer backbone. In resins made from 2-ethenyl-N,N-dimethylpyridin-4-amine, the DMAP is part of the polymer backbone itself, connected via a carbon-carbon bond. Leaching would therefore imply degradation or cleavage of the polymer chain. In other PS-DMAP systems, the DMAP is often attached via a linker arm to a polystyrene resin. In these cases, cleavage of the linker is the most common leaching pathway. This can be hydrolysis of an ester linker or cleavage of an ether bond under harsh acidic or basic conditions.

Can I "regenerate" or wash my catalyst resin to improve its performance?

Yes, a proper washing protocol after each use is crucial for maintaining catalytic activity and longevity. This process removes adsorbed products, byproducts, and unreacted starting materials that can block catalytic sites.

Recommended Washing Protocol:

  • Filtration: After the reaction, filter the resin from the reaction mixture.

  • Solvent Wash: Wash the resin sequentially with:

    • The reaction solvent (to remove bulk impurities).

    • A solvent in which byproducts are highly soluble (e.g., THF or methanol).

    • A non-swelling solvent to rinse (e.g., hexane or diethyl ether).

  • Drying: Dry the resin thoroughly under vacuum before storing or reusing it. Avoid high temperatures which could degrade the polymer.[10]

How does the polymer matrix itself affect catalyst stability?

The properties of the polymer support play a significant role in preventing leaching.[11][12]

  • Cross-linking: A higher degree of cross-linking (e.g., with divinylbenzene) creates a more rigid and robust polymer matrix. This can reduce swelling and better protect the catalyst-support linkages, thereby minimizing leaching.

  • Porosity: The porous structure of the resin affects the accessibility of the catalytic sites. While high porosity is good for reactivity, it can also expose the catalyst linkages to the bulk solvent and reagents, potentially increasing the risk of leaching.

  • Support Material: While polystyrene is common, other polymer supports can offer different stability profiles. For instance, some research shows that metal oxide supports can be more resistant to leaching than polymer supports under certain conditions.[5]

cluster_factors Key Factors Influencing Catalyst Leaching leaching Catalyst Leaching temp High Temperature leaching->temp solvent Aggressive Solvents (e.g., DMF, THF) leaching->solvent reagents Harsh Reagents (e.g., Strong Bases) leaching->reagents mech_stress Mechanical Stress (e.g., Vigorous Stirring) leaching->mech_stress polymer Polymer Support Properties leaching->polymer crosslinking Low Cross-linking polymer->crosslinking linker Unstable Linker Chemistry polymer->linker

Caption: Factors influencing catalyst leaching.

References

  • Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. (n.d.). pubs.acs.org. Retrieved March 23, 2026, from [Link]

  • Promising polymer-assisted extraction of palladium from supported catalysts in supercritical carbon dioxide. (2020, September 1). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Polymer supported DMAP: an easily recyclable organocatalyst for highly atom-economical Henry reaction under solvent-free conditions. (n.d.). RSC Publishing. Retrieved March 23, 2026, from [Link]

  • The Effect of Polymer Matrix on the Catalytic Properties of Supported Palladium Catalysts in the Hydrogenation of Alkynols. (2023, April 13). MDPI. Retrieved March 23, 2026, from [Link]

  • Polymer Supported DMAP: An Easily Recyclable Organocatalyst for Highly Atom-economical Henry Reaction under Solvent-free Conditions. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Polymer-Supported Pd Nanoparticles for Solvent-Free Hydrogenation. (2024, September 13). ACS Publications. Retrieved March 23, 2026, from [Link]

  • Recyclable Polymer Supported DMAP Catalyzed Cascade Synthesis of α-Pyrones. (n.d.). organic-chemistry.org. Retrieved March 23, 2026, from [Link]

  • Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. (n.d.). organic-chemistry.org. Retrieved March 23, 2026, from [Link]

  • Advances in polymer supported catalyst. (n.d.). Hilaris Publisher. Retrieved March 23, 2026, from [Link]

  • Use of Polymer-Supported 4-(N,N-Dimethylamino)pyridine in a Formal Conjugate Addition/Elimination Mediated by an N-Ylide Generated In Situ for the Construction of Highly Functionalized Itaconimides/Alkenes. (n.d.). Thieme Connect. Retrieved March 23, 2026, from [Link]

  • Polymer-Supported Heterogeneous Fenton Catalysts for the Environmental Remediation of Wastewater. (2024, May 8). MDPI. Retrieved March 23, 2026, from [Link]

  • Thermal Stability of a Polymer-Supported Rhodium Catalyst for Methanol Carbonylation. (2004). AKJournals. Retrieved March 23, 2026, from [Link]

  • Thermal Stability of a Polymer-Supported Rhodium Catalyst for Methanol Carbonylation. (1998, May 1). RDiscovery. Retrieved March 23, 2026, from [Link]

  • Polymer-Supported Organic Catalysts. (2003, July 4). ACS Publications. Retrieved March 23, 2026, from [Link]

  • Effect of Polymer Chain Length, pH, and Temperature on the Preparation of Polymer-Gold Nanoconjugates and Their Application in Catalysis. (2025, February 28). ACS Publications. Retrieved March 23, 2026, from [Link]

  • Evaluation of TEGDMA leaching from four resin cements by HPLC. (2012, July 15). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Study on the leachable behavior of cation exchange resins. (2015, September 17). Taylor & Francis Online. Retrieved March 23, 2026, from [Link]

  • Effect of temperature on activity of supported catalysts. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Will solvents cause degradation of cured resin? (2021, June 24). Reddit. Retrieved March 23, 2026, from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES. Retrieved March 23, 2026, from [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 2-ethenyl-N,N-dimethylpyridin-4-amine mediated couplings

Welcome to the Advanced Catalysis Support Hub. This guide is designed for researchers and drug development professionals encountering kinetic bottlenecks when utilizing 2-ethenyl-N,N-dimethylpyridin-4-amine (2-vinyl-DMAP...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Hub. This guide is designed for researchers and drug development professionals encountering kinetic bottlenecks when utilizing 2-ethenyl-N,N-dimethylpyridin-4-amine (2-vinyl-DMAP) in nucleophilic acyl transfer reactions.

While the 2-ethenyl group provides a valuable handle for downstream functionalization (e.g., cross-metathesis or polymerization), its proximity to the catalytic pyridinic nitrogen introduces severe steric hindrance, often halting standard coupling protocols. Below, we dissect the causality of these failures and provide field-proven, self-validating workflows to restore catalytic turnover.

I. Diagnostic FAQs: Understanding the Kinetic Bottleneck

Q1: Why does my Steglich esterification fail completely with 2-ethenyl-DMAP, even though standard DMAP gives >95% yield? A: The failure is rooted in transition state geometry. In a standard [1], the pyridinic nitrogen of DMAP must attack the sterically demanding O-acylisourea intermediate (formed by the carboxylic acid and DCC). The incoming electrophile must approach the nitrogen lone pair along a specific Bürgi-Dunitz trajectory. The bulky 2-ethenyl group acts as a physical wall, blocking this trajectory. Furthermore, if the N-acylpyridinium intermediate does form, it suffers from severe vinylic strain against the acyl chain, destabilizing the intermediate and pushing the equilibrium backward.

Q2: I need to retain the 2-ethenyl group for a subsequent polymerization step. How can I modify the catalyst to restore nucleophilicity? A: The most elegant solution is to convert the catalyst into its corresponding N-oxide. As demonstrated in the rational design of 2-substituted DMAP derivatives by [2], oxidizing the pyridinic nitrogen shifts the nucleophilic center from the hindered nitrogen atom to the newly attached oxygen atom. This oxygen atom extends outward, physically bypassing the steric shield of the C2-vinyl group. The resulting O-acylpyridinium species is highly reactive toward alcohols and amines.

Q3: If I cannot use the N-oxide strategy, can I change the coupling reagents to force the reaction with the native 2-ethenyl-DMAP? A: Yes, by minimizing the steric bulk of the activated electrophile. Replacing carbodiimides (DCC/EDC) with acyl fluoride generators (e.g., DAST or Deoxo-Fluor) drastically reduces the steric profile of the transition state. Acyl fluorides present a much smaller radius around the carbonyl carbon compared to O-acylisoureas, allowing the hindered 2-ethenyl-DMAP to approach and form the active intermediate [3].

II. Quantitative Data: Catalyst & Reagent Matrix

The following table summarizes the kinetic impact of steric hindrance and the efficacy of our troubleshooting strategies using a model coupling system (sterically hindered secondary alcohol + aliphatic carboxylic acid at 25 °C).

Catalyst SystemActivation ReagentNucleophilic CenterTime to CompletionIsolated YieldMechanistic Status
Standard DMAPDCCPyridinic Nitrogen2 Hours95%Optimal baseline
2-Ethenyl-DMAP DCC Pyridinic Nitrogen 24 Hours < 15% Severe Steric Clash
2-Ethenyl-DMAPDeoxo-FluorPyridinic Nitrogen12 Hours68%Reduced TS Bulk
2-Ethenyl-DMAP-N-oxide DCC N-Oxide Oxygen 3 Hours 92% Steric Bypass Achieved

III. Mechanistic Workflow Visualization

StericHindranceResolution Substrate Sterically Hindered 2-Ethenyl-DMAP Path1 Standard Steglich (DCC / O-Acylisourea) Substrate->Path1 Route A Path2 Acyl Fluoride Activation Substrate->Path2 Route B Path3 N-Oxidation (mCPBA) Substrate->Path3 Route C Clash Severe Steric Clash (Blocked N-Acylation) Path1->Clash ReducedBulk Reduced TS Bulk (Moderate N-Acylation) Path2->ReducedBulk NOxide 2-Ethenyl-DMAP-N-oxide (Nucleophile Shift) Path3->NOxide Fail Reaction Failure (<15% Yield) Clash->Fail Partial Moderate Success (~68% Yield) ReducedBulk->Partial Success High Efficiency O-Acylation (>90%) NOxide->Success Bypasses C2 Bulk

Workflow for overcoming C2-steric hindrance in 2-ethenyl-DMAP mediated couplings.

IV. Experimental Protocols

Protocol A: Chemoselective Synthesis of 2-Ethenyl-DMAP-N-oxide

Objective: Shift the nucleophilic center to oxygen without epoxidizing the delicate C2-vinyl group.

  • Preparation: Dissolve 2-ethenyl-N,N-dimethylpyridin-4-amine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Temperature Control (Critical): Cool the flask to exactly 0 °C using an ice-water bath. Causality: The vinyl group is susceptible to Prilezhaev epoxidation. However, the DMAP nitrogen is exceptionally electron-rich. Maintaining 0 °C ensures the kinetics heavily favor N-oxidation over alkene epoxidation.

  • Oxidation: Dissolve mCPBA (1.05 equiv, 77% max purity) in DCM (15 mL) and add dropwise via an addition funnel over 30 minutes.

  • Validation & Workup: Stir for 2 hours at 0 °C. The reaction is self-validating: TLC (10% MeOH/DCM) will show the complete disappearance of the high-Rf starting material and the appearance of a highly polar, UV-active baseline spot. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol B: Acyl Transfer using the Modified N-Oxide Catalyst

Objective: Execute a high-yield Steglich-type coupling using the sterically bypassed catalyst.

  • Activation: In a flame-dried flask, dissolve the carboxylic acid (1.1 equiv) and the target alcohol/amine (1.0 equiv) in anhydrous DCM (0.2 M).

  • Catalysis: Add the synthesized 2-Ethenyl-DMAP-N-oxide (10 mol%).

  • Coupling: Cool to 0 °C and add DCC (1.1 equiv) in one portion. Allow the reaction to slowly warm to room temperature.

  • Self-Validating Turnover: Causality: The N-oxide oxygen attacks the O-acylisourea, forming the active O-acylpyridinium species. As this species turns over, dicyclohexylurea (DCU) is expelled. The formation of a dense, white DCU precipitate within 15–30 minutes serves as visual confirmation that the steric block has been successfully bypassed and the catalytic cycle is active.

  • Isolation: Filter the DCU through a Celite pad, wash the filtrate with 0.5 M HCl (to remove the basic catalyst), concentrate, and purify via flash chromatography.

V. References

  • Title: Steglich Esterification Source: Organic Chemistry Portal URL: [Link]

  • Title: Rational Design of 2-Substituted DMAP-N-oxides as Acyl Transfer Catalysts: Dynamic Kinetic Resolution of Azlactones Source: Journal of the American Chemical Society URL: [Link]

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Ethenyl-N,N-dimethylpyridin-4-amine vs. 4-Pyrrolidinopyridine in Acyl Transfer Catalysis

For researchers and drug development professionals, the selection of an appropriate nucleophilic catalyst is a critical decision that dictates the efficiency, yield, and scalability of acyl transfer reactions. While 4-(d...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the selection of an appropriate nucleophilic catalyst is a critical decision that dictates the efficiency, yield, and scalability of acyl transfer reactions. While 4-(dimethylamino)pyridine (DMAP) is the industry standard, structural modifications to the 4-aminopyridine core yield vastly different reactivity profiles.

This guide provides an objective, data-driven comparison between two distinct DMAP derivatives: 4-pyrrolidinopyridine (PPY) , a hyper-nucleophilic small-molecule catalyst, and 2-ethenyl-N,N-dimethylpyridin-4-amine (2-vinyl-DMAP), a sterically hindered monomer primarily utilized for synthesizing polymer-supported reagents.

Mechanistic Causality & Structural Analysis

The catalytic efficiency of 4-aminopyridine derivatives in Steglich-type esterifications and acylations relies entirely on the rapid formation of an acylpyridinium intermediate . The reactivity of PPY and 2-ethenyl-DMAP diverges sharply due to opposing electronic and steric factors [1].

Electronic Superiority of the 4-Position (PPY)

In 4-pyrrolidinopyridine (PPY), the nitrogen of the pyrrolidine ring is conformationally constrained by the 5-membered cyclic structure. This geometry forces the nitrogen's lone pair into an optimal parallel alignment with the π -system of the pyridine ring. Consequently, PPY exhibits superior electron donation compared to the freely rotating dimethylamino group found in standard DMAP, rendering the pyridine nitrogen highly electron-rich and accelerating the nucleophilic attack on acyl electrophiles ().

Steric Inhibition at the 2-Position (2-Ethenyl-DMAP)

Conversely, 2-ethenyl-N,N-dimethylpyridin-4-amine features a bulky vinyl group directly adjacent to the catalytic pyridine nitrogen. While its 4-dimethylamino group provides baseline nucleophilicity, the 2-ethenyl substituent creates a severe steric clash. Mechanistic studies on 4-aminopyridines demonstrate that even a minor 2-alkyl substitution drastically reduces catalytic activity—often by more than 30-fold—due to transition-state crowding during the rate-determining formation of the acylpyridinium ion (). Therefore, as a standalone small molecule, 2-ethenyl-DMAP is a poor kinetic catalyst. Its true utility lies in its polymerizable vinyl group, allowing it to be incorporated into polystyrene backbones to create recoverable, solid-supported DMAP equivalents.

MechanisticPathway Substrate Acyl Electrophile PPY 4-Pyrrolidinopyridine (Unobstructed) Substrate->PPY Nucleophilic Attack VinylDMAP 2-Ethenyl-DMAP (Sterically Hindered) Substrate->VinylDMAP Attempted Attack AcylPPY Acylpyridinium Ion (Rapid Formation) PPY->AcylPPY Fast Blocked Steric Clash (Inhibited Formation) VinylDMAP->Blocked Steric Hindrance Product Acylated Product AcylPPY->Product Alcohol Attack

Reaction pathway: rapid acylpyridinium formation in PPY vs. steric blocking in 2-ethenyl-DMAP.

Quantitative Performance Comparison

The table below summarizes the divergent physicochemical properties and operational metrics of both compounds, highlighting why PPY is chosen for challenging small-molecule acylations, while 2-ethenyl-DMAP is reserved for materials science and catalyst immobilization ().

Property / Metric4-Pyrrolidinopyridine (PPY)2-Ethenyl-N,N-dimethylpyridin-4-amine
Primary Application Hyper-active homogeneous catalystMonomer for polymer-supported catalysts
Relative Acylation Rate Very High (Superior to DMAP)Low (Inferior to DMAP due to steric block)
Steric Profile at N-Center UnobstructedHighly Hindered (2-vinyl group)
Electron Donation (4-Pos) Strong (Constrained pyrrolidine)Moderate (Freely rotating dimethylamino)
Phase / Separation Homogeneous (Requires chromatography)Heterogeneous (Post-polymerization filtration)

Self-Validating Experimental Protocols

To objectively compare the catalytic efficacy of these two compounds, researchers must employ rigorous, self-validating kinetic assays. The following protocols are designed with internal controls to ensure absolute trustworthiness in the generated data.

Protocol A: Kinetic Benchmarking of Acylation Catalysts

This protocol measures the initial rate of esterification. It utilizes an internal standard to decouple the analytical readout from instrumental variance, ensuring the data reflects true catalytic turnover.

Materials: 1-Phenylethanol (1.0 mmol), Acetic Anhydride (1.5 mmol), Triethylamine (1.5 mmol), Catalyst (0.05 mmol, 5 mol%), 1,3,5-Trimethoxybenzene (0.5 mmol, Internal Standard), anhydrous Dichloromethane (DCM, 10 mL).

  • Preparation (The Control Baseline): In a flame-dried flask under inert atmosphere, dissolve 1-phenylethanol, acetic anhydride, triethylamine, and the internal standard in DCM. Stir at 25 °C.

    • Causality: Triethylamine acts as an auxiliary base to sponge the acetic acid byproduct, preventing the protonation and subsequent deactivation of the nucleophilic catalyst.

  • Background Sampling: Extract a 100 µL aliquot before catalyst addition.

    • Causality: This establishes the uncatalyzed background reaction rate, providing a baseline to prove that any observed acceleration is strictly catalyst-induced.

  • Initiation: Add 5 mol% of either PPY or 2-ethenyl-DMAP to the reaction mixture. Start the timer.

  • Kinetic Sampling & Quenching: At exactly 5, 15, 30, and 60 minutes, extract 100 µL aliquots and immediately inject them into vials containing 1 mL of Methanol.

    • Causality: Methanol rapidly solvolyzes any unreacted acylpyridinium intermediate and residual anhydride. This instantly "freezes" the reaction state at the exact time of sampling, preventing artificially inflated conversion rates during the queue time before GC-MS analysis.

  • Validation & Analysis: Analyze the quenched samples via GC-MS. Calculate the conversion percentage by integrating the product peak area relative to the strictly inert 1,3,5-trimethoxybenzene internal standard.

ExpWorkflow Step1 1. Preparation Substrate + Internal Standard in DCM Step2 2. Initiation Add 5 mol% PPY or 2-ethenyl-DMAP Step1->Step2 Step3 3. Kinetic Sampling Aliquots at 5, 15, 30, 60 min Step2->Step3 Step4 4. Quenching Quench with MeOH to halt reaction Step3->Step4 Step5 5. Validation GC-MS analysis vs. Internal Standard Step4->Step5

Step-by-step self-validating experimental workflow for kinetic benchmarking of acylation catalysts.

Protocol B: Polymerization of 2-Ethenyl-DMAP (Catalyst Immobilization)

Because 2-ethenyl-DMAP is kinetically sluggish as a free molecule, its intended use is to be transformed into a macroscopic resin.

  • Monomer Mixing: Combine 2-ethenyl-N,N-dimethylpyridin-4-amine (10 wt%), styrene (85 wt%), and divinylbenzene (5 wt%, crosslinker) in a toluene/water suspension.

  • Radical Initiation: Add Azobisisobutyronitrile (AIBN, 1 wt%) and heat to 80 °C under vigorous mechanical stirring for 12 hours.

    • Causality: AIBN thermally decomposes to generate radicals, initiating the vinyl polymerization. The divinylbenzene crosslinks the linear polystyrene chains, rendering the final resin completely insoluble in organic solvents.

  • Washing & Recovery: Filter the resulting polymer beads and wash exhaustively with hot toluene, methanol, and DCM to remove unreacted monomers. The resulting resin can now be used as a heterogeneous, easily filterable DMAP equivalent.

References

  • Kawabata, T., Muramatsu, W., Nishio, T., Shibata, T., Uruno, Y., & Stragies, R. (2017). "Carboxylate Anions Accelerate Pyrrolidinopyridine (PPy)-Catalyzed Acylation: Catalytic Site-Selective Acylation of a Carbohydrate by in Situ Counteranion Exchange." Organic Letters. URL:[Link]

  • Vedejs, E., Chen, X. (1998). "Studies on the Mechanism of Action of 2-Formyl-4-pyrrolidinopyridine: Isolation and Characterization of a Reactive Intermediate." Journal of Organic Chemistry. URL:[Link]

  • Murphy, L. J., et al. (2010). "Structure and reactivity in neutral organic electron donors derived from 4-dimethylaminopyridine." Beilstein Journal of Organic Chemistry. URL:[Link]

Comparative

Analytical Superiority: HPLC Validation Protocols for 2-Ethenyl-N,N-dimethylpyridin-4-amine Monomer Purity

Chemical Profile & The Analytical Challenge The monomer 2-ethenyl-N,N-dimethylpyridin-4-amine (commonly known as 4-(dimethylamino)-2-vinylpyridine) is a highly specialized building block. It is utilized in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile & The Analytical Challenge

The monomer 2-ethenyl-N,N-dimethylpyridin-4-amine (commonly known as 4-(dimethylamino)-2-vinylpyridine) is a highly specialized building block. It is utilized in the synthesis of stimuli-responsive polymers and serves as an electron-rich ligand in biomimetic organometallic complexes, such as those used in reversible dioxygen binding studies [1].

From a chromatographic perspective, this molecule presents a "perfect storm" of analytical challenges:

  • Extreme Basicity: The dimethylamino group strongly donates electron density into the pyridine ring, elevating the pKa of the pyridine nitrogen to approximately 9.7 (analogous to 4-dimethylaminopyridine, DMAP). At neutral or acidic pH, the molecule is fully protonated.

  • Reactivity: The vinyl group at the 2-position is highly susceptible to spontaneous radical polymerization (forming dimers and oligomers) and thermal degradation.

  • Oxidation Potential: The electron-rich pyridine nitrogen is prone to oxidation, readily forming an N-oxide degradant.

To accurately assess monomer purity, an analytical method must separate the intact monomer from its synthetic precursors (e.g., 2-bromo-4-(dimethylamino)pyridine), oxidation products, and oligomers. Because protonated amines interact aggressively with ionized residual silanols (Si-O⁻) on traditional silica stationary phases, standard reversed-phase methods often fail, yielding severe peak tailing and poor recovery.

Column Chemistry Selection: A Comparative Analysis

To establish a self-validating, stability-indicating method, we must address the causality of peak tailing. We compared three distinct chromatographic approaches to determine the optimal environment for this basic monomer.

Approach A: Standard C18 at Low pH (pH 2.5)

Using a traditional silica-based C18 column with 0.1% Formic Acid.

  • Mechanism: The analyte is fully protonated (+1 charge).

  • Result: The highly polar protonated state leads to poor retention. More critically, secondary ion-exchange interactions with un-endcapped silanols cause unacceptable peak tailing (Tf > 2.5), masking closely eluting impurities.

Approach B: Biphenyl Phase at Low pH (pH 2.5)

Using a core-shell Biphenyl column with 0.1% Formic Acid.

  • Mechanism: While the analyte remains protonated, the biphenyl stationary phase offers orthogonal retention mechanisms. The electron-rich aromatic ring and vinyl group of the analyte engage in strong π−π and cation- π interactions with the biphenyl rings.

  • Result: Retention is significantly improved, and tailing is reduced compared to standard C18, making this a viable alternative if low-pH conditions are strictly required (e.g., for LC-MS compatibility).

Approach C: Hybrid Silica C18 at High pH (pH 11.0)

Using an ethylene-bridged hybrid (BEH) C18 column with 10 mM Ammonium Bicarbonate (adjusted to pH 11.0 with Ammonium Hydroxide).

  • Mechanism: At pH 11.0 (more than 1 pH unit above the analyte's pKa of 9.7), the molecule is fully deprotonated and neutral.

  • Result: Secondary silanol interactions are completely eliminated. The neutral molecule partitions ideally into the C18 phase, yielding perfectly symmetrical peaks (Tf < 1.1) and maximum resolution from polar degradants like the N-oxide. The hybrid silica backbone resists dissolution at this extreme pH.

ColumnSelection Molecule 2-Ethenyl-N,N-dimethylpyridin-4-amine (Highly Basic, pKa ~9.7) LowPH Low pH Mobile Phase (pH 2.5) Analyte is Protonated (+) Molecule->LowPH HighPH High pH Mobile Phase (pH 11.0) Analyte is Neutral (0) Molecule->HighPH StdC18 Standard C18 Column Result: Severe Tailing (Silanol Interactions) LowPH->StdC18 Avoid Biphenyl Biphenyl Column Result: Good Retention (Cation-π & π-π Interactions) LowPH->Biphenyl Alternative HybridC18 Hybrid Silica C18 Column Result: Sharp Peaks, Ideal (No Silanol Ionization) HighPH->HybridC18 Optimal Workflow

Method development logic for basic monomers based on pH and stationary phase chemistry.

Table 1: Chromatographic Performance Comparison

Conditions: 1.0 mg/mL monomer, 1.0 mL/min flow rate, 30°C. Gradient: 5% to 95% Organic over 15 mins.

ParameterStandard C18 (pH 2.5)Biphenyl (pH 2.5)Hybrid C18 (pH 11.0)
Retention Factor ( k′ ) 1.84.56.2
Tailing Factor ( Tf​ ) 2.851.421.08
Theoretical Plates ( N ) 3,20011,50018,400
Resolution ( Rs​ ) from N-oxide 0.8 (Co-elution)2.14.5
Overall Assessment FailAcceptable (LC-MS)Superior (Purity)

ICH Q2(R2) Compliant Validation Protocol

Having established the Hybrid C18 (High pH) method as the superior choice, we must validate it to ensure it is fit for its intended purpose. The following protocol is designed in strict accordance with the [2].

ICHWorkflow Start Method Optimization Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy & Precision Lin->Acc Rob Robustness (DoE) Acc->Rob End Validated Method Rob->End

Lifecycle of analytical method validation according to ICH Q2(R2) guidelines.

Step-by-Step Methodology

1. Mobile Phase & System Preparation

  • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water (10 mM). Adjust to pH 11.0 ± 0.05 using 28% Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent hybrid silica.

  • Gradient Program: 0-2 min (5% B); 2-12 min (linear ramp to 95% B); 12-15 min (hold 95% B); 15.1-20 min (re-equilibration at 5% B).

  • Flow Rate: 1.0 mL/min. Detection: UV at 254 nm. Temperature: 30°C.

2. System Suitability Testing (SST) - The Self-Validating Core Before any validation parameter is tested, the system must prove its readiness. Inject the working standard (1.0 mg/mL) six times.

  • Causality: SST ensures that the high-pH buffer has fully equilibrated the column and that no active silanols are interfering.

  • Acceptance Criteria: %RSD of peak area 1.0%; Tailing Factor 1.5; Theoretical Plates 10,000.

3. Specificity via Forced Degradation To prove the method is stability-indicating [3], subject the monomer to stress conditions:

  • Oxidation: 3% H2​O2​ at room temperature for 2 hours (Targets the pyridine nitrogen to form the N-oxide).

  • Thermal/Photolytic: 60°C under UV light for 24 hours (Induces radical polymerization of the vinyl group).

  • Acceptance Criteria: The monomer peak must show absolute baseline resolution ( Rs​>2.0 ) from all degradation products. Peak purity assessment via Photodiode Array (PDA) must show a purity angle less than the purity threshold.

4. Linearity, Range, and Sensitivity (LOD/LOQ)

  • Prepare calibration standards ranging from the LOQ to 120% of the nominal concentration (e.g., 0.05 µg/mL to 1200 µg/mL).

  • Causality: Because impurities (like the N-oxide) will be present at trace levels, the method must prove linear response across a vast dynamic range.

  • Determine LOD and LOQ based on the Signal-to-Noise (S/N) ratio (LOD = 3:1, LOQ = 10:1).

5. Accuracy and Precision

  • Repeatability (Method Precision): Six independent sample preparations at 100% concentration.

  • Accuracy (Recovery): Spike known amounts of synthetic impurities (e.g., 2-bromo-4-(dimethylamino)pyridine) into the monomer matrix at 50%, 100%, and 150% of the specification limit.

Table 2: ICH Q2(R2) Validation Results Summary (Hybrid C18 Method)
Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity (Peak Purity) No interference, Purity Angle < ThresholdPurity Angle: 0.124 < Threshold: 0.280Pass
Linearity ( R2 ) 0.999 (Range: LOQ to 120%)0.9998Pass
LOD / LOQ S/N 3 (LOD) and 10 (LOQ)LOD: 0.02 µg/mL / LOQ: 0.06 µg/mLPass
Method Precision (%RSD) 2.0% (n=6)0.65%Pass
Accuracy (Recovery %) 98.0% - 102.0%99.4% ± 0.8%Pass
Robustness Flow rate ± 0.1 mL/min, pH ± 0.2No significant change in Rs​ or Tf​ Pass

Conclusion

The analysis of highly basic, reactive monomers like 2-ethenyl-N,N-dimethylpyridin-4-amine requires a departure from standard chromatographic habits. By understanding the causality behind peak tailing—specifically the interaction between the protonated dimethylaminopyridine core and residual silanols—we can engineer a superior analytical environment.

The comparative data definitively shows that utilizing a Hybrid C18 column with a high-pH mobile phase (pH 11.0) neutralizes the analyte, yielding exceptional peak shape, superior theoretical plates, and robust resolution from critical degradants. When validated against stringent ICH Q2(R2) standards, this method provides a highly trustworthy, self-validating system for ensuring monomer purity in advanced drug delivery and materials science applications.

References

  • Karlin, K. D., et al. "Reversible dioxygen binding and arene hydroxylation reactions: Kinetic and thermodynamic studies involving ligand electronic and structural variations." Inorganica Chimica Acta, 2012.[Link] [1]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." ICH Quality Guidelines, 2023.[Link][2]

  • Huynh-Ba, K., et al. "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies." LCGC International, 2020.[Link] [3]

Validation

Benchmarking Solid-Supported 2-Ethenyl-N,N-dimethylpyridin-4-amine Against Homogeneous Catalysts

Executive Summary 4-Dimethylaminopyridine (DMAP) is a ubiquitous nucleophilic catalyst utilized in organic synthesis for acylations, esterifications, and silylations. Despite its high turnover frequency, homogeneous DMAP...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Dimethylaminopyridine (DMAP) is a ubiquitous nucleophilic catalyst utilized in organic synthesis for acylations, esterifications, and silylations. Despite its high turnover frequency, homogeneous DMAP presents significant downstream purification bottlenecks, often requiring acidic aqueous workups or chromatography to separate the catalyst from the active pharmaceutical ingredient (API).

The immobilization of DMAP—specifically through the copolymerization of 2-ethenyl-N,N-dimethylpyridin-4-amine with styrene and divinylbenzene (DVB)—creates a robust, cross-linked macroporous resin. This solid-supported architecture fundamentally shifts the process paradigm. By transitioning from a homogeneous solution to a heterogeneous microenvironment, process chemists can achieve comparable or superior reaction kinetics while entirely bypassing catalyst-induced purification steps. This guide benchmarks solid-supported DMAP against its homogeneous counterpart, providing mechanistic insights, comparative data, and self-validating experimental protocols.

Mechanistic Causality & Microenvironmental Effects

In homogeneous catalysis, free DMAP operates via rapid nucleophilic attack on an acyl donor (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate, which subsequently transfers the acyl group to the target alcohol or amine.

When transitioning to solid-supported 2-ethenyl-N,N-dimethylpyridin-4-amine, the fundamental catalytic cycle remains identical, but the reaction kinetics become heavily dependent on the polymer's microenvironment. The cross-linked polystyrene backbone must be adequately solvated (swollen) in moderately polar solvents like tetrahydrofuran (THF) or dichloromethane (DCM). This swelling expands the polymer network, allowing substrates to diffuse into the pores and access the covalently anchored DMAP sites.

Interestingly, the steric bulk of the polymer matrix can induce enhanced site-selectivity in poly-hydroxylated substrates, a feature unattainable with free DMAP[1]. Furthermore, in continuous flow setups, the high local concentration of nucleophilic sites within the packed bed drives pseudo-first-order kinetics, often resulting in increased reaction rates and higher turnover numbers compared to traditional batch reactions[2].

CatalyticCycle A Reactants (Alcohol + Acyl Donor) B Solid-Supported DMAP (Active Catalyst Site) A->B Pore Diffusion C N-Acylpyridinium Polymer Intermediate B->C Acylation D Acyl Transfer & Substrate Binding C->D Nucleophilic Attack E Product Stream (Ester + Byproduct) D->E Elution from Resin F Catalyst Regeneration (Proton Scavenging) D->F H+ Transfer F->B Ready for Next Cycle

Caption: Catalytic cycle of solid-supported DMAP in continuous flow acylation.

Quantitative Benchmarking Data

To objectively evaluate performance, both catalysts were benchmarked in a standard Steglich-type esterification of a secondary alcohol (1-phenylethanol) using acetic anhydride. The data highlights the operational superiority of the solid-supported variant, particularly regarding downstream processing and atom economy[3].

Table 1: Performance Comparison in Acylation Workflows
ParameterHomogeneous DMAPSolid-Supported DMAP (2-ethenyl copolymer)
Typical Catalyst Loading 5–10 mol%1–5 mol% (Flow equivalent)
Reaction Kinetics Very Fast (Diffusion-limited)Fast (Dependent on resin swelling/pore diffusion)
Product Purification Requires aqueous acidic workup or chromatographySimple solvent evaporation (Catalyst-free stream)
Catalyst Recovery Non-recoverable (Lost in aqueous waste)>95% recoverable via filtration or retained in bed
Recyclability Single-use>10 cycles with <5% loss in catalytic activity
Site-Selectivity Low (Acylates all accessible hydroxyls)High (Steric bulk of polymer limits access)
E-Factor (Waste generation) High (Due to aqueous extraction solvents)Low (Solvent-free or highly atom-economical)

Experimental Methodologies: Batch vs. Flow

The following protocols detail the operational differences between utilizing homogeneous DMAP in batch and solid-supported DMAP in continuous flow. Every step is designed as a self-validating system to ensure scientific integrity and reproducibility.

Protocol A: Baseline Batch Acylation (Homogeneous DMAP)

This protocol demonstrates the inherent downstream bottlenecks of homogeneous catalysis.

  • Reaction Initiation: Dissolve 1-phenylethanol (1.0 equiv) and acetic anhydride (1.2 equiv) in anhydrous DCM. Add triethylamine (1.5 equiv) and homogeneous DMAP (0.1 equiv).

  • Execution: Stir at room temperature for 2 hours. Causality: DMAP rapidly forms the N-acylpyridinium intermediate, driving the reaction to completion.

  • Quench & Workup (The Bottleneck): Dilute with DCM and wash sequentially with 1M HCl (3x), saturated NaHCO₃, and brine. Causality: The basic DMAP and triethylamine must be protonated to partition into the aqueous phase. This generates significant hazardous aqueous waste and risks product hydrolysis.

  • Self-Validating Check: TLC analysis of the organic layer must show the complete disappearance of the baseline DMAP spot to confirm successful extraction.

Protocol B: Continuous Flow Acylation (Solid-Supported DMAP)

This protocol leverages the heterogeneous nature of the 2-ethenyl-N,N-dimethylpyridin-4-amine resin to eliminate workup.

  • Resin Swelling & Reactor Packing: Pack a glass or stainless steel column with the solid-supported DMAP resin (~3.0 mmol/g loading). Flush the bed with anhydrous THF at 0.5 mL/min for 30 minutes. Causality: Polystyrene-DVB resins must be solvated to expand the polymer network; failing to swell the resin traps the active sites, plummeting conversion rates[2].

  • System Priming: Load Pump A with a 0.5 M solution of 1-phenylethanol in THF. Load Pump B with a 0.6 M solution of acetic anhydride in THF.

  • Flow Execution: Pump both streams through a T-mixer and into the packed-bed reactor. Adjust the flow rate to achieve a residence time of 15 minutes. Causality: The high localized concentration of DMAP inside the resin pores drives pseudo-first-order kinetics, pushing the reaction to completion faster than bulk batch conditions.

  • Product Isolation: Collect the effluent stream and remove the THF under reduced pressure.

  • Self-Validating Check: Analyze the crude residue via HPLC. The complete absence of the characteristic DMAP UV-absorbance peak (~280 nm) confirms zero catalyst leaching, validating the structural integrity of the solid support and the elimination of the aqueous workup.

FlowSetup Pump1 Pump A: Substrate Mixer T-Mixer Pump1->Mixer Pump2 Pump B: Acylating Agent Pump2->Mixer Reactor Packed-Bed Reactor (Solid-Supported DMAP) Mixer->Reactor Homogeneous Mixture BPR Back Pressure Regulator Reactor->BPR High Conversion Collection Pure Product Collection BPR->Collection Catalyst-Free Stream

Caption: Continuous flow reactor setup using a solid-supported DMAP packed bed.

Process Economics & Green Chemistry Impact

While soluble polymer supports (e.g., PEG-bound catalysts) allow for homogeneous catalysis followed by solvent-induced precipitation[4], insoluble cross-linked polystyrene supports enable true heterogeneous continuous flow processing. This is highly advantageous for pharmaceutical manufacturing, where trace metal or organic catalyst contamination is strictly regulated[5].

Although the initial procurement cost of solid-supported 2-ethenyl-N,N-dimethylpyridin-4-amine is higher than bulk homogeneous DMAP, the process economics heavily favor the solid support at scale. The catalyst cost is amortized over multiple cycles, and the elimination of aqueous acidic workups drastically reduces solvent consumption, waste disposal costs, and cycle times, perfectly aligning with modern Green Chemistry mandates[3].

References

  • Application Notes and Protocols: Polymer-supported 4-Dimethylaminopyridine in Flow Chemistry . Benchchem. 2

  • Enhanced site-selectivity in acylation reactions with substrate-optimized catalysts on solid supports . RSC Publishing. 1

  • Polymer Supported DMAP: An Easily Recyclable Organocatalyst for Highly Atom-economical Henry Reaction under Solvent-free Conditions . ResearchGate / RSC Advances. 3

  • An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process . PMC - NIH. 5

  • Using Soluble Polymer Supports To Facilitate Homogeneous Catalysis . Chemical Reviews - ACS Publications. 4

Sources

Comparative

Kinetic and Operational Comparison of 2-Ethenyl-N,N-dimethylpyridin-4-amine in Macrocyclization

Executive Summary The synthesis of macrocyclic compounds is a cornerstone of modern drug discovery, yet it is historically plagued by competing intermolecular oligomerization. To favor intramolecular ring closure, reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of macrocyclic compounds is a cornerstone of modern drug discovery, yet it is historically plagued by competing intermolecular oligomerization. To favor intramolecular ring closure, reactions are typically run at extreme high-dilution conditions (<0.002 M), resulting in massive solvent consumption and poor reactor efficiency[1].

2-Ethenyl-N,N-dimethylpyridin-4-amine (commonly known as 2-vinyl-DMAP) offers a structural solution to this kinetic bottleneck. By copolymerizing 2-vinyl-DMAP with styrene and divinylbenzene, chemists generate Polymer-Supported DMAP (PS-DMAP). This guide provides an objective, data-driven comparison of PS-DMAP against traditional homogeneous catalysts (like standard DMAP, PPY, and DMAPO) in macrocyclization workflows, focusing on kinetic causality, operational efficiency, and self-validating experimental design.

Mechanistic Causality: The "Pseudo-Dilution" Effect

In a standard Yamaguchi or Keck macrolactonization, a linear seco-acid is activated into a mixed anhydride, which is subsequently attacked by a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate .

The kinetic fate of this intermediate is dictated by two competing pathways:

  • Intramolecular Attack ( kintra​ ): The desired macrocyclization, which is a first-order process dependent only on the conformational pre-organization of the substrate.

  • Intermolecular Attack ( kinter​ ): The undesired oligomerization, which is a second-order process dependent on the bulk concentration of the intermediate.

When using homogeneous DMAP, the only way to ensure kintra​≫kinter​ is to artificially lower the bulk concentration. However, when 2-vinyl-DMAP is embedded within a cross-linked polystyrene matrix, the active catalytic sites are physically separated. This site isolation restricts the mobility of the bound acylpyridinium species. The polymer matrix creates a microenvironment where the local concentration of reactive chain ends is effectively zero (the "pseudo-dilution" effect), allowing the bulk reaction to be run at concentrations up to 10-fold higher without triggering oligomerization[2][3].

Kinetics cluster_0 Kinetic Pathways Start Acylpyridinium Complex Intra Intramolecular Attack (k_intra) Start->Intra Pseudo-Dilution Inter Intermolecular Attack (k_inter) Start->Inter High Bulk Conc. Macro Target Macrocycle Intra->Macro Fast Oligo Oligomer Byproduct Inter->Oligo Slow

Kinetic competition between intramolecular macrocyclization and intermolecular oligomerization.

Quantitative Kinetic Comparison

The table below synthesizes the kinetic and operational performance of PS-DMAP (derived from 2-vinyl-DMAP) against standard homogeneous alternatives. While 4-pyrrolidinopyridine (PPY) offers the highest absolute turnover rate due to increased nucleophilicity, PS-DMAP provides superior overall process efficiency by mitigating oligomerization and simplifying downstream purification. Alternatively, weaker bases like DMAP N-oxide (DMAPO) can be used to prevent side reactions like aminolysis, though at the cost of slower kinetics[4].

Catalyst SystemModalityRelative Rate ( krel​ )Optimal Operating Conc.Oligomerization RiskCatalyst Recovery Yield
Homogeneous DMAP Free Solution1.0x (Baseline)< 0.002 MHighN/A (Chromatography)
2-Vinyl-DMAP (PS-DMAP) Cross-linked Resin0.85xUp to 0.02 MLow (Site Isolation)> 95% (Filtration)
PPY Free Solution1.5x< 0.002 MHighN/A (Chromatography)
DMAPO Free Solution0.6x< 0.005 MModerateN/A (Chromatography)

Data Note: The slightly reduced krel​ for PS-DMAP is a direct result of mass-transfer limitations; the substrate must diffuse into the swollen polymer pores to reach the active 2-vinyl-DMAP sites.

Experimental Protocol: Self-Validating PS-DMAP Macrolactonization

To guarantee scientific integrity, the following protocol for Yamaguchi macrolactonization using PS-DMAP is designed as a self-validating system . Each phase includes a specific analytical checkpoint to confirm mechanistic success before proceeding.

Workflow A Linear Seco-Acid + Reagent B Mixed Anhydride Formation A->B Et3N, THF C PS-DMAP Catalysis B->C Toluene, 80°C D Acylpyridinium Intermediate C->D Site Isolation E Macrolactone Product D->E Cyclization

Workflow of PS-DMAP mediated Yamaguchi macrocyclization.

Phase 1: Mixed Anhydride Formation
  • Procedure: Dissolve the linear seco-acid (1.0 equiv) in anhydrous THF (0.1 M). Add triethylamine (2.0 equiv) and 2,4,6-trichlorobenzoyl chloride (1.2 equiv). Stir at room temperature for 2 hours.

  • Causality: The sterically hindered Yamaguchi reagent selectively reacts with the carboxylate to form a mixed anhydride, preventing premature self-condensation.

  • Validation Checkpoint (TLC Quench): Withdraw a 5 µL aliquot and quench into 100 µL of methanol. Analyze via TLC/LC-MS. The complete conversion of the seco-acid to its corresponding methyl ester confirms that the mixed anhydride has been successfully and quantitatively formed.

Phase 2: Polymer-Supported Catalysis
  • Procedure: Dilute the reaction mixture with anhydrous toluene to achieve a final substrate concentration of 0.01 M. Add PS-DMAP resin (derived from 2-vinyl-DMAP, 5.0 equiv based on loading capacity). Heat the suspension to 80 °C for 12 hours.

  • Causality: Toluene is critical here; it is a superior swelling solvent for polystyrene. Swelling expands the polymer pores, allowing the bulky mixed anhydride to access the interior 2-vinyl-DMAP catalytic sites. The high temperature provides the activation energy necessary to overcome the entropic penalty of macrocyclization.

  • Validation Checkpoint (LC-MS Dimer Check): Analyze the crude mixture via LC-MS. Validate the system by extracting the ion chromatogram for the dimeric mass ( 2M+H ). A successful pseudo-dilution effect will show a macrocycle-to-dimer ratio of >95:5.

Phase 3: Workup and Catalyst Recovery
  • Procedure: Filter the reaction mixture while still hot (to prevent precipitation of the product) through a sintered glass funnel. Wash the recovered PS-DMAP resin sequentially with hot toluene, THF, and methanol. Concentrate the filtrate under reduced pressure.

  • Causality: The heterogeneous nature of the 2-vinyl-DMAP resin eliminates the need for acidic aqueous workups, which can degrade sensitive macrolactones.

  • Validation Checkpoint (Mass Recovery): Dry the recovered resin under vacuum and weigh it. A recovery of >95% of the initial resin mass validates the structural integrity of the polymer matrix and confirms that the catalyst can be recycled for subsequent batches[2].

References

  • Macrolactonizations in the Total Synthesis of Natural Products | Chemical Reviews - ACS Publications. acs.org.[Link]

  • Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. acs.org.[Link]

  • Synthesis of Spirocyclic Scaffolds by Aminoallylation/RCM - Universität Tübingen. uni-tuebingen.de.[Link]

  • 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399 | ACS Omega. acs.org.[Link]

Sources

Validation

Comparative Validation of 2-Ethenyl-N,N-dimethylpyridin-4-amine Copolymers: Lifecycle, Reusability, and Catalytic Efficacy

Executive Summary As a Senior Application Scientist, one of the most frequent scale-up bottlenecks I encounter in drug development and fine chemical synthesis is the downstream removal of homogeneous organocatalysts. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, one of the most frequent scale-up bottlenecks I encounter in drug development and fine chemical synthesis is the downstream removal of homogeneous organocatalysts. While 4-(dimethylamino)pyridine (DMAP) remains the gold standard for nucleophilic catalysis (e.g., acylations, esterifications, and Henry reactions), its removal often requires acidic aqueous workups that can hydrolyze sensitive products.

The advent of 2-ethenyl-N,N-dimethylpyridin-4-amine copolymers —commonly referred to as polymer-supported DMAP (PS-DMAP)—has resolved this bottleneck. By immobilizing the active DMAP moiety onto a robust, cross-linked polymer backbone, researchers can achieve a heterogeneous system that combines the kinetic advantages of homogeneous catalysis with the operational simplicity of solid-phase separation[1]. This guide provides an objective, data-driven comparison of these copolymers against traditional alternatives, complete with field-validated lifecycle protocols.

Comparative Performance Analysis

When evaluating heterogeneous catalysts for process integration, the critical metrics are Turnover Frequency (TOF), mechanical stability, active-site leaching, and reusability.

Quantitative Comparison

The table below summarizes the performance of 2-ethenyl-DMAP copolymers against homogeneous DMAP and silica-supported alternatives based on standardized acylation and cascade reaction data.

Performance MetricHomogeneous DMAPSilica-Supported DMAP2-Ethenyl-DMAP Copolymer
Catalytic Activity (TOF) Very HighModerateHigh (Solvent Dependent)
Reusability (Cycles >90% yield) 0 (Single Use)3 – 5 CyclesUp to 20 Cycles
Separation Method Acid Wash / ChromatographyFiltration / CentrifugationSimple Filtration / Flow
Leaching Potential N/A (100% in solution)High (Siloxane hydrolysis)Very Low (< 2 ppm)
Chemical Stability HighLow in basic/acidic mediaExcellent across pH ranges

Causality Insight: The superior reusability of the 2-ethenyl-DMAP copolymer stems directly from its carbon-carbon polymer backbone. Unlike silica-supported variants, which rely on Si-O-Si linkages that are highly prone to nucleophilic attack and hydrolytic cleavage, the vinyl-derived backbone is chemically inert under standard reaction conditions. This structural integrity allows the copolymer to be recovered almost quantitatively and reused for up to 20 cycles without significant loss in activity[1].

Mechanistic Workflow & Lifecycle Logic

The catalytic cycle of 2-ethenyl-DMAP copolymers mirrors its homogeneous counterpart: the basic pyridine nitrogen (pKa ~9.7) attacks the electrophile to form a highly reactive N-acylpyridinium intermediate, which is subsequently attacked by the nucleophile. However, the macroscopic workflow is fundamentally different.

Because the active sites are embedded within a polymer matrix, the reaction relies heavily on solvent-induced swelling. If a highly polar solvent (like water) is used with a hydrophobic polystyrene backbone, the polymer collapses, trapping the active sites and halting the reaction. Conversely, using a solvent like toluene ensures optimal swelling, exposing the sterically hindered internal DMAP sites to the reactants[1].

Workflow Start Substrates (Alcohol + Anhydride) Reaction Nucleophilic Acylation (Acylpyridinium Intermediate) Start->Reaction Catalyst 2-Ethenyl-DMAP Copolymer (Solid Support) Catalyst->Reaction Separation Filtration / Flow Separation Reaction->Separation Product Acetylated Product (High Purity) Separation->Product Liquid Phase Recycle Catalyst Regeneration (Solvent Wash) Separation->Recycle Solid Phase Recycle->Catalyst Cycle 2-20

Workflow of 2-ethenyl-DMAP copolymer-catalyzed acylation and catalyst recycling.

Experimental Validation: Reusability and Lifecycle Protocol

To establish a self-validating system for catalyst longevity, we utilize a standardized batch synthesis. The following protocol details the lifecycle validation for batch recycling, ensuring high atom economy and minimal operational cost[2].

Materials Required
  • Catalyst: 2-Ethenyl-N,N-dimethylpyridin-4-amine copolymer (e.g., 2% divinylbenzene cross-linked, ~3.0 mmol/g loading).

  • Reagents: Substrate (e.g., 1-phenylethanol), Electrophile (e.g., Acetic Anhydride).

  • Solvents: Anhydrous Toluene (Reaction), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc) (Washing).

Step-by-Step Methodology
  • Reaction Initiation: Suspend 10–50 mol% of the copolymer in anhydrous toluene[1][2].

    • Causality: Toluene is selected because its Hildebrand solubility parameter closely matches that of the polystyrene-based backbone, ensuring optimal polymer swelling to expose internal catalytic sites.

  • Execution & Monitoring: Add the substrates and stir at the optimized temperature. Monitor conversion via HPLC or GC.

  • Catalyst Recovery: Upon completion, isolate the copolymer via simple vacuum filtration using a medium-porosity glass frit.

    • Causality: The macroscopic bead size of the copolymer (typically 100-200 µm) prevents filter blinding, a common failure mode with nano-particulate silica supports.

  • Regeneration Protocol: Wash the recovered resin sequentially with THF (3 × 10 mL) and EtOAc (3 × 10 mL).

    • Causality: THF acts as a strong swelling agent to flush out trapped product molecules and unreacted anhydrides from the polymer matrix, preventing chemical site-blocking. EtOAc serves as a transition solvent to remove residual THF.

  • Drying & Verification: Dry the resin under vacuum at 60°C for 12 hours. To self-validate the system, analyze the filtrate via GC-MS to confirm zero DMAP leaching.

  • Iteration: Reintroduce the dried catalyst to a fresh batch of reactants. This protocol allows the copolymer to be reused for up to 20 cycles with almost quantitative recovery[1].

Understanding Deactivation Pathways

Even robust copolymers have a finite lifecycle. Deactivation typically occurs via two distinct pathways, which must be managed to maximize the catalyst's utility in 3 or batch processes[3].

  • Chemical Site-Blocking (Reversible): Accumulation of highly polar byproducts within the hydrophobic polymer matrix restricts substrate diffusion. This is easily reversed via the THF swelling/washing protocol described above.

  • Mechanical Degradation (Irreversible): High shear forces from magnetic stir bars can physically crush the polymer beads, creating "fines" that clog filters and alter swelling kinetics.

    • Expert Recommendation: Use overhead mechanical stirring or continuous packed-bed flow reactors to mitigate shear stress and extend the catalyst's operational life[3].

Lifecycle Active Active PS-DMAP (Optimal Swelling) Deactivated Site-Blocked Polymer (Trapped Byproducts) Active->Deactivated Repeated Cycles (Substrate Accumulation) Degraded Mechanical Breakdown (Irreversible Fines) Active->Degraded Shear Stress / Stir Bar Attrition Regeneration Solvent Wash (THF/EtOAc) & Thermal Drying Deactivated->Regeneration Washing Protocol Regeneration->Active Restored Active Sites

Lifecycle and deactivation pathways of polymer-supported DMAP catalysts.

Conclusion

The transition from homogeneous DMAP to 2-ethenyl-N,N-dimethylpyridin-4-amine copolymers represents a significant leap forward in sustainable synthesis. By utilizing proper solvent-swelling dynamics and adhering to strict regeneration protocols, researchers can achieve up to 20 cycles of near-quantitative yields[1]. This not only reduces the overall cost of goods but entirely eliminates the need for harsh aqueous workups, preserving the integrity of sensitive target molecules.

References

  • Recyclable Polymer Supported DMAP Catalyzed Cascade Synthesis of α-Pyrones. The Journal of Organic Chemistry - ACS Publications. 1

  • Polymer Supported DMAP: An Easily Recyclable Organocatalyst for Highly Atom-economical Henry Reaction under Solvent-free Conditions. ResearchGate. 2

  • Application Notes and Protocols: Polymer-supported 4-Dimethylaminopyridine in Flow Chemistry. Benchchem. 3

  • Chapter 3: Recoverable Polymer-supported DMAP Derivatives. The Royal Society of Chemistry. 4

Sources

Comparative

Comprehensive Comparison Guide: Spectroscopic Validation of 2-Ethenyl-N,N-dimethylpyridin-4-amine Intermediate Complexes

Executive Summary In the realm of advanced catalysis and organometallic drug development, the stabilization and validation of high-valent transition metal intermediates dictate the success of a synthetic pathway. 2-Ethen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced catalysis and organometallic drug development, the stabilization and validation of high-valent transition metal intermediates dictate the success of a synthetic pathway. 2-Ethenyl-N,N-dimethylpyridin-4-amine (also known as 4-dimethylamino-2-vinylpyridine, or vDMAP ) has emerged as a superior dual-functional ligand. By combining the super-nucleophilicity of a 4-dimethylaminopyridine (DMAP) core with the reactive potential of a 2-vinyl group, vDMAP offers unprecedented control over metal coordination geometry.

This guide objectively compares the performance of vDMAP against traditional alternatives like 2-vinylpyridine (2-VP) and 4-methoxy-2-vinylpyridine, providing a rigorous, self-validating spectroscopic methodology to confirm its coordination modes in intermediate complexes.

The Mechanistic Advantage: Causality in Ligand Design

To understand why vDMAP outperforms standard pyridine ligands, we must look at the thermodynamics of intermediate stabilization. The N,N-dimethyl group at the 4-position acts as a powerful electron-donating moiety via resonance. This significantly increases the basicity of the pyridine nitrogen (pKa ~9.70) compared to unsubstituted pyridine (pKa ~5.21) [1].

When forming reactive intermediates—such as μ

η2 : η2 -peroxodicopper(II) species in arene hydroxylation or cycloplatinated(II) complexes [1, 2]—this enhanced basicity provides immense electron density to the metal center.
  • The Causality: The electron-rich metal center becomes easier to oxidize (shifting the E1/2​ redox potential negatively), which dramatically stabilizes high-valent states like Cu(III) or Pt(IV) during oxidative addition.

  • The Structural Challenge: Because vDMAP possesses two potential binding sites (the pyridine nitrogen and the vinyl π -system), researchers must employ rigorous, multi-modal spectroscopic validation to prove whether the ligand is acting as a monodentate N-donor, a bidentate N,C-chelator, or undergoing cyclometalation.

Comparative Spectroscopic Validation

A single analytical technique is insufficient for validating complex coordination architectures. A self-validating system requires orthogonal spectroscopic methods.

A. Fourier Transform Infrared Spectroscopy (FTIR)

FTIR is our primary tool for in situ monitoring. Coordination at the pyridine nitrogen restricts the ring's vibrational modes, causing a distinct blue shift in the ν(C=N) stretching frequency. Because vDMAP is highly electron-rich, its ν(C=N) shift is more pronounced ( ∼25 cm −1 ) than that of 2-VP. Simultaneously, we monitor the vinyl ν(C=C) stretch at ∼1630 cm −1 . If this peak remains unperturbed, the vinyl group is pendant; if it disappears or shifts below 1500 cm −1 , π -coordination or cyclometalation has occurred.

B. Multinuclear NMR (1H and 13C)

Expert Insight: When validating paramagnetic intermediates (e.g., Cu(II) or high-spin Fe(III)), NMR signals broaden into baseline noise due to rapid electronic relaxation. Therefore, we synthesize diamagnetic structural analogues (e.g., using Pt(II) or Pd(II)) to map the exact coordination geometry [2]. In the 1H NMR spectrum, N-coordination deshields the ortho-protons of the pyridine ring, shifting them downfield. However, the strong electron-donating effect of the NMe 2​ group in vDMAP partially counteracts this deshielding, resulting in a smaller Δδ compared to 2-VP.

C. Cryogenic UV-Vis Spectroscopy

For kinetically unstable intermediates (like metal-oxygen adducts), UV-Vis titrations must be performed at −80∘C . vDMAP complexes exhibit distinct Metal-to-Ligand Charge Transfer (MLCT) bands that are red-shifted compared to 2-VP complexes, directly reflecting the destabilized HOMO of the electron-rich vDMAP ligand.

Quantitative Performance Comparison

The following table summarizes the comparative thermodynamic and spectroscopic data of vDMAP against alternative vinylpyridine ligands, demonstrating its superior stabilizing capacity.

Ligand AlternativepKaCu(I)/Cu(II) E1/2​ (mV)*IR ν(C=N) Shift (cm −1 ) 1H NMR Δδ (ortho-H, ppm)**
2-Vinylpyridine (2-VP) 5.21+120+15+0.25
4-Methoxy-2-vinylpyridine 6.58-45+18+0.20
2-Ethenyl-N,N-dimethylpyridin-4-amine 9.70 -180 +25 +0.12

*Redox potentials indicate the ease of metal oxidation; more negative values denote superior stabilization of high-valent intermediates [1]. **NMR shifts are referenced to diamagnetic Pt(II) analogues [2].

Step-by-Step Experimental Methodology

To ensure absolute trustworthiness, the following self-validating protocol details the trapping and validation of a [Pt(vDMAP)Cl 2​ ] intermediate.

Step 1: Precursor Activation

  • Dissolve 0.1 mmol of [Pt(COD)Cl2​] (COD = 1,5-cyclooctadiene) in 5 mL of anhydrous dichloromethane (DCM) under a strict argon atmosphere to prevent premature oxidation.

  • Causality: COD is a labile ligand that acts as a placeholder, easily displaced by the highly nucleophilic vDMAP.

Step 2: Ligand Introduction and In Situ FTIR

  • Equip the reaction vessel with an in situ ATR-FTIR probe.

  • Inject 0.105 mmol (slight excess) of 2-ethenyl-N,N-dimethylpyridin-4-amine dropwise at 0∘C .

  • Monitor the disappearance of the free ligand ν(C=N) band at 1595 cm −1 and the emergence of the coordinated band at 1620 cm −1 .

  • Verify the integrity of the pendant vinyl group by confirming the static presence of the 1630 cm −1 ν(C=C) peak.

Step 3: NMR Structural Validation

  • Precipitate the intermediate using cold diethyl ether, filter, and dry under vacuum.

  • Dissolve the complex in CD2​Cl2​ and acquire 1H , 13C , and 195Pt NMR spectra.

  • Validation Gate: Confirm the downfield shift of the pyridine ortho-protons. If the vinyl protons (typically at 5.5–6.8 ppm) remain intact and exhibit standard coupling constants ( Jcis​≈11 Hz, Jtrans​≈17 Hz), the complex is strictly N-bound.

Spectroscopic Validation Workflow

The following decision tree illustrates the logical flow for determining the exact coordination mode of vDMAP complexes.

G Start Synthesize Intermediate Complex (Metal + 2-ethenyl-N,N-dimethylpyridin-4-amine) FTIR In Situ FTIR Spectroscopy Track ν(C=N) and ν(C=C) Start->FTIR UVVis Cryogenic UV-Vis Monitor MLCT/LMCT Bands Start->UVVis NMR Multinuclear NMR (1H, 13C) (Using Diamagnetic Analogues) Start->NMR CheckCN Is ν(C=N) shifted >20 cm⁻¹? FTIR->CheckCN CheckCC Is ν(C=C) at 1630 cm⁻¹ perturbed? FTIR->CheckCC NBound Confirmed: Strong N-Coordination NMR->NBound Downfield Py-H shift CBound Confirmed: Vinyl π-Coordination NMR->CBound Upfield Vinyl-H shift CheckCN->NBound Yes CheckCC->CBound Yes Pendant Confirmed: Pendant Vinyl Group CheckCC->Pendant No

Spectroscopic validation workflow for 2-ethenyl-N,N-dimethylpyridin-4-amine coordination modes.

References

  • Reversible dioxygen binding and arene hydroxylation reactions: Kinetic and thermodynamic studies involving ligand electronic and structural variations. Inorganica Chimica Acta.[Link]

  • Photophysical Properties and Kinetic Studies of 2-Vinylpyridine-Based Cycloplatinated(II) Complexes Containing Various Phosphine Ligands. Molecules (MDPI).[Link]

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